molecular formula C26H28N2O6 B8104026 Dbco-nhco-peg2-CH2cooh

Dbco-nhco-peg2-CH2cooh

カタログ番号: B8104026
分子量: 464.5 g/mol
InChIキー: QUADKMWDSMAPKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dbco-nhco-peg2-CH2cooh is a useful research compound. Its molecular formula is C26H28N2O6 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6/c29-24(12-15-33-17-18-34-16-13-26(31)32)27-14-11-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19H2,(H,27,29)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUADKMWDSMAPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Dbco-nhco-peg2-CH2cooh: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dbco-nhco-peg2-CH2cooh is a bifunctional linker molecule integral to the fields of bioconjugation, targeted drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by three key components: a dibenzocyclooctyne (DBCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The DBCO moiety facilitates a highly efficient and bioorthogonal copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[1] The PEG spacer, in this case with two ethylene (B1197577) glycol units, enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2] The terminal carboxylic acid provides a versatile handle for covalent attachment to amine-containing biomolecules, such as the lysine (B10760008) residues on proteins, through the formation of a stable amide bond.[3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, including detailed experimental protocols and visual workflows.

Core Properties and Quantitative Data

The physicochemical properties of this compound are summarized in the table below. While specific experimental data for the PEG2 variant is not extensively published, the data for the closely related DBCO-NHCO-PEG4-acid is provided as a reference for typical purity and storage conditions.

PropertyValueReference(s)
Chemical Formula C26H28N2O6
Molecular Weight 464.52 g/mol
Purity (Typical) >96%[4]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C, desiccated, protect from light

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its application in bioconjugation.

Protocol 1: Synthesis of this compound

The synthesis of this compound typically involves a two-step process: amide coupling followed by deprotection. The following is a general protocol based on the synthesis of similar DBCO-PEG-acid linkers.

Step 1: Amide Coupling of DBCO-amine with a Protected PEG2-acid

  • Reagents and Materials:

    • DBCO-amine

    • Boc-NH-PEG2-COOH (or a similarly protected PEG2-acid)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Ethyl acetate (B1210297)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve Boc-NH-PEG2-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of DBCO-amine (1.05 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected intermediate.

Step 2: Deprotection of the PEG2-acid

  • Reagents and Materials:

    • Protected DBCO-PEG2 intermediate from Step 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by preparative reverse-phase HPLC to obtain the final this compound.

Protocol 2: Conjugation of this compound to an Amine-Containing Biomolecule

This protocol describes the covalent attachment of the linker to a protein via its primary amines.

  • Reagents and Materials:

    • This compound

    • Amine-containing protein (e.g., antibody)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

    • Coupling Buffer (e.g., PBS, pH 7.4)

    • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Anhydrous DMSO

    • Desalting column

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in the Reaction Buffer.

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Reaction Buffer.

    • Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the linker solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the activated linker solution to the protein solution in Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.

  • Reagents and Materials:

    • DBCO-functionalized biomolecule (from Protocol 2)

    • Azide-containing molecule (e.g., fluorescent probe, drug, or targeting ligand)

    • Reaction Buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

    • Add the azide-containing molecule to the solution of the DBCO-functionalized biomolecule. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.

    • The progress of the conjugation can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.

    • The final conjugate can be purified by size-exclusion chromatography or other appropriate methods to remove any unreacted components.

Applications and Workflows

This compound is a key component in the construction of complex biomolecules for a variety of applications in research and drug development.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that utilize an antibody to deliver a potent cytotoxic drug to cancer cells. The following diagram illustrates the general workflow for ADC synthesis using a DBCO-PEG linker.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation (SPAAC) Antibody Antibody Activation EDC/NHS Activation Antibody->Activation Amine Groups DBCO-Linker This compound DBCO-Linker->Activation Carboxylic Acid DBCO-Antibody DBCO-Antibody Activation->DBCO-Antibody Amide Bond Formation ADC Antibody-Drug Conjugate DBCO-Antibody->ADC Copper-Free Click Chemistry Azide-Payload Azide-Payload (e.g., Cytotoxic Drug) Azide-Payload->ADC

Workflow for Antibody-Drug Conjugate (ADC) synthesis.
PROTAC (Proteolysis Targeting Chimera) Development

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[3] The DBCO-PEG linker can be used to connect the target protein-binding ligand and the E3 ligase-binding ligand. The following diagram illustrates a modular approach to PROTAC synthesis.

PROTAC_Synthesis_Workflow cluster_0 Module 1: E3 Ligase Ligand Conjugation cluster_1 Module 2: Target Protein Ligand Conjugation (SPAAC) E3_Ligand E3 Ligase Ligand (with Amine) Amide_Coupling Amide Coupling (e.g., HATU) E3_Ligand->Amide_Coupling DBCO-Linker This compound DBCO-Linker->Amide_Coupling DBCO-Linker-E3 DBCO-Linker-E3 Ligase Ligand Amide_Coupling->DBCO-Linker-E3 PROTAC PROTAC Molecule DBCO-Linker-E3->PROTAC Copper-Free Click Chemistry Target_Ligand Target Protein Ligand (with Azide) Target_Ligand->PROTAC

Modular workflow for PROTAC synthesis.
PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation and drug development. Its trifunctional nature, combining a bioorthogonal DBCO group, a hydrophilic PEG spacer, and a reactive carboxylic acid, enables the modular and efficient construction of complex biomolecular conjugates. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this linker in their endeavors to create novel diagnostics and therapeutics. The continued application of such advanced linkers is poised to drive significant progress in targeted therapies and our understanding of complex biological systems.

References

An In-depth Technical Guide to the Synthesis of Dbco-nhco-peg2-CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Dbco-nhco-peg2-CH2cooh, a heterobifunctional linker valuable in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the chemical pathway, detailed experimental protocols, and expected analytical characterization for researchers, scientists, and drug development professionals.

The structure of this compound incorporates three key functional elements:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for efficient and specific conjugation to azide-modified molecules in complex biological environments.[1]

  • Polyethylene Glycol (PEG) Spacer: A short, hydrophilic PEG2 linker enhances solubility in aqueous media and provides spatial separation between the conjugated molecules.

  • Terminal Carboxylic Acid: A versatile functional group that can be activated for conjugation to primary amines, such as those on proteins or other biomolecules, to form a stable amide bond.[1]

Proposed Synthesis Pathway

The synthesis of this compound is a two-step process that begins with commercially available precursors. The pathway involves an initial amide coupling reaction followed by the deprotection of a protecting group to yield the final carboxylic acid.

The overall synthetic workflow is as follows:

  • Amide Coupling: The synthesis commences with the reaction of DBCO-amine with a PEG linker that has a protected amine and a terminal carboxylic acid, specifically Boc-NH-PEG2-CH2COOH. A peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to facilitate this reaction.[1]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the intermediate product is removed using a strong acid, most commonly trifluoroacetic acid (TFA), to expose the terminal carboxylic acid and yield the final product, this compound.[1]

Synthesis_Pathway cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection DBCO_amine DBCO-amine Intermediate Boc-NH-PEG2-CONH-DBCO DBCO_amine->Intermediate Boc_PEG_acid Boc-NH-PEG2-CH2COOH Boc_PEG_acid->Intermediate Final_Product This compound Intermediate->Final_Product Coupling_Reagents HATU, DIPEA, DMF Deprotection_Reagents TFA, DCM

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, reagents, and the final product.

Table 1: Starting Materials and Reagents

Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )Role
DBCO-amineC₁₈H₁₆N₂O276.33Starting Material
Boc-NH-PEG2-CH2COOHC₁₁H₂₁NO₅247.29Starting Material
HATUC₁₀H₁₅F₆N₆OP380.23Coupling Agent
DIPEAC₈H₁₉N129.24Base
Anhydrous DMFC₃H₇NO73.09Solvent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Deprotection Agent
Dichloromethane (DCM)CH₂Cl₂84.93Solvent

Table 2: Product and Intermediate Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Purity
Boc-NH-PEG2-CONH-DBCOC₂₉H₃₅N₃O₅517.61>95%
This compoundC₂₄H₂₅N₃O₄464.52>95%

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Amide Coupling - Synthesis of Boc-NH-PEG2-CONH-DBCO

This protocol describes the coupling of DBCO-amine with Boc-NH-PEG2-CH2COOH.

Materials:

  • Boc-NH-PEG2-CH2COOH (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • DBCO-amine (1.05 eq)

  • Anhydrous DMF

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG2-CH2COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of DBCO-amine (1.05 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Boc-NH-PEG2-CONH-DBCO intermediate.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents Boc_PEG_acid Boc-NH-PEG2-CH2COOH in DMF Activation Activate Carboxylic Acid (15 min, RT) Boc_PEG_acid->Activation DBCO_amine DBCO-amine in DMF Coupling Amide Coupling (4-6 hours, RT) DBCO_amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Activation->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Intermediate Boc-NH-PEG2-CONH-DBCO Purification->Intermediate

Caption: Experimental workflow for amide coupling.

Step 2: Boc Deprotection - Synthesis of this compound

This protocol details the removal of the Boc protecting group to yield the final product.

Materials:

  • Boc-NH-PEG2-CONH-DBCO (from Step 1) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous diethyl ether (optional, for precipitation)

Procedure:

  • Dissolve the Boc-NH-PEG2-CONH-DBCO intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.

  • The crude product is often obtained as the TFA salt. If the free amine is required, the crude material can be purified by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final this compound as a solid or oil.

Boc_Deprotection_Workflow Intermediate Boc-NH-PEG2-CONH-DBCO Reaction Deprotection in DCM/TFA (1-2 hours, RT) Intermediate->Reaction Evaporation Solvent Removal (Reduced Pressure) Reaction->Evaporation Purification RP-HPLC Purification Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for Boc deprotection.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons of the DBCO moiety (typically in the range of 7.0-7.8 ppm) and characteristic peaks for the PEG linker (around 3.6 ppm).[1]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product. The expected exact mass for C₂₄H₂₅N₃O₄ is 464.52.

Applications and Logical Relationships

This compound is a versatile linker used in various applications, primarily in the field of bioconjugation.

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be activated to couple with lysine (B10760008) residues on an antibody. The DBCO group then allows for the attachment of an azide-modified cytotoxic payload.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

  • Surface Modification: Immobilization of biomolecules onto surfaces for biosensor development and other applications.

Applications cluster_linker This compound cluster_applications Applications cluster_molecules Target Molecules DBCO DBCO Group Surface_Mod Surface Modification DBCO->Surface_Mod Payload Azide-Payload DBCO->Payload Target_Ligand Target Protein Ligand DBCO->Target_Ligand PEG PEG2 Spacer COOH Carboxylic Acid Antibody Antibody (via Lysine) COOH->Antibody E3_Ligand E3 Ligase Ligand COOH->E3_Ligand Surface Functionalized Surface COOH->Surface ADCs Antibody-Drug Conjugates PROTACs PROTACs Antibody->ADCs Payload->ADCs E3_Ligand->PROTACs Target_Ligand->PROTACs Surface->Surface_Mod

References

The Core of Copper-Free Click Chemistry: A Technical Guide to the DBCO Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the dibenzocyclooctyne (DBCO) group represents a cornerstone of modern click chemistry. Its role in strain-promoted alkyne-azide cycloaddition (SPAAC) has revolutionized the ability to covalently link molecules in complex biological systems with high precision and efficiency. This guide offers an in-depth technical overview of the DBCO group, its mechanism of action, quantitative performance data, and detailed experimental protocols.

Core Concepts: Understanding the Power of DBCO

The innovation of DBCO lies in its unique chemical structure, which facilitates a highly efficient and bioorthogonal reaction. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][][3]

Structure and Strain-Promoted Reactivity

Dibenzocyclooctyne, also known as ADIBO (azadibenzocyclooctyne), is a cyclic alkyne. The defining feature of DBCO is the significant ring strain within its eight-membered ring structure, which is fused to two benzene (B151609) rings.[][4] This strain is the driving force behind its reactivity. In a typical, linear alkyne, the bond angles are 180°. However, the cyclic nature of DBCO forces these bonds into a distorted, much smaller angle. This stored potential energy dramatically lowers the activation energy for cycloaddition reactions, allowing them to proceed rapidly without the need for catalysts.[4][5]

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reaction between a DBCO group and an azide-functionalized molecule is a type of [3+2] cycloaddition, specifically a Huisgen 1,3-dipolar cycloaddition.[][5] The azide (B81097) acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). This concerted reaction mechanism leads to the formation of a stable, covalent triazole linkage.[4][5] A key advantage of this reaction is its copper-free nature. Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC avoids the use of cytotoxic copper (I) catalysts, making it highly suitable for applications in living cells and whole organisms.[1][]

SPAAC_Mechanism General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) (Strained Alkyne) Triazole Stable Triazole Linkage (Covalent Bond) DBCO->Triazole [3+2] Cycloaddition Azide Azide-modified Molecule (R-N3) Azide->Triazole

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Key Advantages of DBCO in Bioconjugation

The use of DBCO in click chemistry offers several distinct advantages:

  • Biocompatibility : The reaction is "bioorthogonal," meaning it does not interfere with or cross-react with biological molecules and processes.[] The absence of a cytotoxic copper catalyst is a primary advantage for in vivo studies and live-cell imaging.[1][4]

  • Fast Reaction Kinetics : The inherent strain of the DBCO ring leads to rapid reaction rates at physiological temperatures and pH.[] Reactions can often reach completion in minutes to a few hours.[1]

  • High Specificity and Efficiency : The DBCO group reacts selectively with azides, resulting in high yields of the desired conjugate with minimal side products.[][4] This specificity is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) must be precisely controlled.[1]

  • Stability : Both the DBCO and azide functional groups are stable on biomolecules under typical storage and experimental conditions, allowing for flexibility in experimental design.[1][6] DBCO-modified antibodies, for instance, show only a minor loss of reactivity over several weeks when stored at 4°C or -20°C.[4]

Quantitative Data for DBCO-Mediated Reactions

The efficiency and speed of SPAAC reactions are critical for experimental success. The following table summarizes key quantitative parameters for DBCO-azide conjugations.

ParameterValue / RangeConditionsSource(s)
Second-Order Rate Constant (k₂) 0.32 - 1.22 M⁻¹s⁻¹Varies with solvent, pH, and azide structure.[7]
0.34 M⁻¹s⁻¹HBS buffer (pH 7.4), 25°C.[8]
Reaction Time (SPAAC) < 5 minutes to 24 hoursDependent on reactant concentrations and complexity.[1][4]
2-24 hoursTypical for antibody-oligonucleotide conjugation.[1]
Optimal pH Range 7.0 - 9.0Aqueous buffers (e.g., PBS).[1]
Molar Excess (DBCO to Azide) 1.5 - 4 foldRecommended for efficient conjugation.[1][4]
Molar Excess (for NHS ester labeling) 5 - 30 fold (DBCO-NHS to Protein)For initial activation of amine-containing biomolecules.[1][6]
DBCO Stability on IgG ~3-5% loss of reactivityOver 4 weeks at 4°C or -20°C.[1][4]
DBCO UV Absorbance ~310 nmAllows for reaction monitoring via UV-Vis spectroscopy.[6][9]

Experimental Protocols for DBCO Bioconjugation

This section provides a generalized, two-stage protocol for the labeling of a protein (e.g., an antibody) with a payload molecule using DBCO-azide click chemistry. This common workflow involves first activating the protein with a DBCO-NHS ester and then reacting the DBCO-labeled protein with an azide-functionalized payload.

Stage 1: Activation of Protein with DBCO-NHS Ester

This stage attaches the DBCO moiety to the protein via a stable amide bond by reacting a DBCO-NHS ester with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

Materials:

  • Protein (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[6]

  • DBCO-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[10]

  • Desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO).[10]

Methodology:

  • Reagent Preparation : Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[6][11]

  • Reaction Setup : Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution.[6][11] Ensure the final concentration of the organic solvent is below 20% to prevent protein denaturation.[9]

  • Incubation : Incubate the reaction mixture for 60 minutes at room temperature or for 2 hours on ice with gentle mixing.[6][10]

  • Quenching : Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[7][10] Incubate for an additional 15 minutes at room temperature to neutralize any unreacted DBCO-NHS ester.[7]

  • Purification : Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column equilibrated with an appropriate buffer (e.g., PBS).[9][10] The resulting solution contains the purified DBCO-activated protein.

Stage 2: Copper-Free Click Reaction with Azide-Payload

This stage conjugates the DBCO-activated protein to the azide-functionalized molecule of interest.

Materials:

  • Purified DBCO-activated protein from Stage 1.

  • Azide-functionalized payload (e.g., fluorescent dye, oligonucleotide, drug).

  • Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

  • Reaction Setup : Add the azide-functionalized payload to the solution of DBCO-activated protein. A 2- to 4-fold molar excess of the azide payload is typically recommended.[6][11]

  • Incubation : Incubate the reaction mixture. Incubation times can vary from 4 to 12 hours at room temperature or 12 to 24 hours at 4°C.[4][7] Overnight incubation at 4°C is common to ensure complete reaction.[11]

  • Analysis (Optional) : The progress of the conjugation can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation, or by UV-Vis spectroscopy, observing the decrease in DBCO absorbance at ~310 nm.[6][7]

  • Final Purification : If necessary, remove the excess azide-payload from the final conjugate using an appropriate purification method, such as size-exclusion chromatography (SEC), HPLC, or dialysis.[4][11]

Experimental_Workflow Workflow for DBCO-mediated protein bioconjugation. cluster_stage1 Stage 1: Protein Activation cluster_stage2 Stage 2: Click Conjugation A Prepare Protein Solution (1-10 mg/mL in PBS) B Add DBCO-NHS Ester (20-30x molar excess) A->B C Incubate (60 min, Room Temp) B->C D Quench Reaction (Tris Buffer) C->D E Purify (Desalting Column) D->E F Combine DBCO-Protein with Azide-Payload (2-4x excess) E->F DBCO-Activated Protein G Incubate (4-24h, 4°C or RT) F->G H Analyze Conjugate (e.g., SDS-PAGE) G->H I Final Purification (e.g., SEC) H->I J J I->J Final Bioconjugate

Caption: Workflow for DBCO-mediated protein bioconjugation.

References

The Lynchpin of Bioconjugation: A Technical Guide to Dbco-nhco-peg2-CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the development of highly specific, efficient, and biocompatible linking technologies is paramount. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool. This technical guide provides an in-depth exploration of a key reagent in this field: Dbco-nhco-peg2-CH2cooh. This heterobifunctional linker, featuring a dibenzocyclooctyne (DBCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the covalent attachment of a wide array of molecules to biomolecules, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2]

Core Concepts: Structure and Functionality

This compound is meticulously designed to facilitate a two-step conjugation strategy. Its molecular architecture consists of three critical components:

  • Dibenzocyclooctyne (DBCO): A highly strained cyclic alkyne that readily reacts with azide-functionalized molecules via SPAAC. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological environments without interfering with native biochemical processes.[][4] A significant advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications involving live cells or sensitive biomolecules.[]

  • Polyethylene Glycol (PEG) Spacer: The short, two-unit PEG chain (peg2) acts as a hydrophilic spacer. This component enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[5] The PEG spacer also mitigates steric hindrance between the conjugated molecules, potentially preserving their biological activity.

  • Carboxylic Acid (-COOH): This terminal functional group provides a reactive handle for the initial conjugation step. The carboxylic acid can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins and other biomolecules to form a stable amide bond.[6]

Physicochemical and Technical Data

The precise properties of the linker are critical for experimental design and reproducibility. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C26H28N2O6[7][8]
Molecular Weight 464.52 g/mol [7][8]
Purity Typically >96% (as determined by HPLC)[8]
Solubility Soluble in organic solvents like DMSO and DMF
Storage Conditions Store at -20°C, protected from light and moisture[9]

Reaction Mechanisms and Logical Workflows

The utility of this compound is rooted in two well-defined chemical reactions: the activation of the carboxylic acid for amine coupling and the subsequent copper-free click chemistry reaction.

Amine Coupling via Carboxylic Acid Activation

The initial step involves the covalent attachment of the linker to a biomolecule containing primary amines. This is typically achieved by activating the carboxylic acid group using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting NHS ester is a stable intermediate that selectively reacts with primary amines to form a robust amide bond.

Amine_Coupling DBCO_Acid This compound Activated_Ester DBCO-NHS Ester (Reactive Intermediate) DBCO_Acid->Activated_Ester Activation EDC_NHS EDC, NHS (or Sulfo-NHS) EDC_NHS->Activated_Ester DBCO_Biomolecule DBCO-Biomolecule Conjugate Activated_Ester->DBCO_Biomolecule Amine Coupling Biomolecule Biomolecule-NH2 (e.g., Antibody) Biomolecule->DBCO_Biomolecule

Figure 1: Workflow for activating the DBCO linker and conjugating it to an amine-containing biomolecule.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the biomolecule is functionalized with the DBCO group, it can be reacted with a molecule bearing an azide (B81097) (-N3) group. The inherent ring strain of the DBCO alkyne drives a [3+2] cycloaddition reaction with the azide, forming a stable triazole ring. This reaction is highly specific and proceeds efficiently under physiological conditions.[][4]

SPAAC_Mechanism DBCO DBCO-Functionalized Biomolecule Transition [3+2] Cycloaddition (Concerted Mechanism) DBCO->Transition Reacts with Azide Azide-Modified Payload Azide->Transition Triazole Stable Triazole Linkage (Bioconjugate) Transition->Triazole Forms

Figure 2: The mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the functionalization of a protein (e.g., an antibody) with the DBCO linker.

Materials:

  • This compound

  • Amine-containing protein (1-10 mg/mL in an amine-free buffer, such as PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2-fold molar excess of both EDC and Sulfo-NHS to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to generate the reactive Sulfo-NHS ester.

  • Conjugation to the Protein:

    • Add the freshly activated DBCO-linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point for optimization.

    • Ensure the final concentration of the organic solvent (DMSO) does not exceed 10-20% (v/v) to maintain protein integrity.[10]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS ester.

  • Purification:

    • Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)

This protocol details the conjugation of the DBCO-functionalized protein with an azide-modified molecule (e.g., a drug, dye, or oligonucleotide).

Materials:

  • Purified DBCO-functionalized protein

  • Azide-modified molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified molecule in the Reaction Buffer.

    • Add the azide-modified molecule to the solution of the DBCO-functionalized protein. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used to drive the reaction to completion.[6]

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[10][11] The reaction progress can be monitored if the DBCO or azide molecule has a chromophore.

  • Purification:

    • Purify the final bioconjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis, depending on the properties of the conjugate and the excess reactant.

Applications in Drug Development

The robust and versatile nature of the this compound linker makes it a valuable tool in various aspects of drug development:

  • Antibody-Drug Conjugates (ADCs): This linker is instrumental in creating ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets a specific cancer cell antigen.[12] The bioorthogonality of the SPAAC reaction allows for the conjugation to occur without compromising the antibody's structure or binding affinity.

  • PROTACs: this compound can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[2]

  • Targeted Drug Delivery: The linker can be used to attach various payloads, such as small molecule drugs or nucleic acids, to targeting ligands for delivery to specific cells or tissues.

  • Diagnostic and Imaging Agents: Fluorescent dyes or other imaging agents can be conjugated to biomolecules for use in in vitro and in vivo imaging applications.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that leverages the strengths of both amine-reactive chemistry and copper-free click chemistry. Its well-defined structure, coupled with the biocompatibility and efficiency of the SPAAC reaction, provides researchers and drug developers with a reliable method for constructing complex bioconjugates. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for the successful application of this technology in a wide range of scientific endeavors, from basic research to the development of next-generation targeted therapeutics.

References

Methodological & Application

Application Notes: Antibody Labeling with Dbco-NHCO-PEG2-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dbco-NHCO-PEG2-CH2COOH is a heterobifunctional linker designed for the versatile and efficient labeling of antibodies and other proteins.[1][2] This linker is a cornerstone of modern bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][3] Its structure consists of three key components:

  • Dibenzocyclooctyne (DBCO) Group : A strained alkyne that enables highly efficient and bioorthogonal copper-free click chemistry, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is biocompatible, proceeding rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological molecules.[2][4][5]

  • Carboxylic Acid (-COOH) Group : A terminal functional group that can be activated to react with primary amines, such as the lysine (B10760008) residues found on the surface of antibodies, to form stable amide bonds.[1][2]

  • Polyethylene Glycol (PEG) Spacer (PEG2) : A short, hydrophilic PEG linker that enhances the water solubility of the molecule and its conjugates, reduces the potential for aggregation, and minimizes steric hindrance between the antibody and the molecule to be attached.[1][6][7]

The combination of these features allows for a two-step conjugation strategy. First, the antibody is functionalized with the DBCO group using the carboxylic acid moiety. Second, an azide-containing molecule of interest (such as a therapeutic payload, a fluorescent dye, or a nanoparticle) is "clicked" onto the DBCO-modified antibody. This approach provides high specificity and produces stable, well-defined conjugates.[4][8]

Applications

The unique properties of the this compound linker make it a valuable tool in a wide range of applications for researchers, scientists, and drug development professionals:

  • Antibody-Drug Conjugates (ADCs) : The linker is used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that can selectively deliver a payload to cancer cells, thereby minimizing off-target toxicity.[1][3]

  • Fluorescent Labeling : Antibodies can be labeled with fluorescent dyes for use in various analytical and diagnostic assays, such as flow cytometry and immunocytochemistry.[9]

  • Proteomics and Diagnostics : The DBCO group allows for the specific attachment of antibodies to azide-modified surfaces, such as microarrays or biosensors, for the detection and quantification of target antigens.[1]

  • PROTAC Development : This linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[10][11]

Experimental Workflow and Chemical Reactions

The overall process involves the activation of the linker, conjugation to the antibody, and the final click reaction with an azide-modified payload.

G cluster_0 Step 1: Antibody & Linker Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Click Chemistry cluster_3 Step 4: Final Product Ab_Prep Antibody Preparation (Buffer Exchange, Concentration) Linker_Prep Linker Activation (this compound + EDC/NHS) Conjugation Amine Coupling (Activated Linker + Antibody) Linker_Prep->Conjugation Purification1 Purification 1 (Remove Excess Linker) Conjugation->Purification1 Click_Reaction SPAAC Reaction (DBCO-Antibody + Azide-Payload) Purification1->Click_Reaction Purification2 Purification 2 (Remove Excess Payload) Click_Reaction->Purification2 Final_Product Final Antibody Conjugate Purification2->Final_Product

Fig 1. Overall workflow for antibody conjugation using this compound.

The chemical pathway involves the formation of a stable amide bond followed by a triazole ring.

G cluster_A Amine Coupling cluster_B Copper-Free Click Chemistry (SPAAC) A Dbco-Linker-COOH C Dbco-Linker-CO-NH-Antibody A->C + EDC/NHS B Antibody-NH2 B->C E Final Conjugate C->E SPAAC Reaction D Azide-Payload (Drug, Dye, etc.) D->E

Fig 2. Chemical reaction scheme for the two-step antibody conjugation.

Quantitative Data Summary

The following tables provide recommended starting conditions and parameters for the labeling protocols. Optimization may be required depending on the specific antibody and payload.

Table 1: Recommended Reaction Conditions for Antibody Labeling

Parameter Activation Step (Linker) Conjugation Step (Antibody) Click Reaction (SPAAC)
Reagents Dbco-Linker, EDC, NHS/Sulfo-NHS Activated Dbco-Linker, Antibody DBCO-Antibody, Azide-Payload
Molar Ratio Linker:EDC:NHS = 1 : 1.5 : 1.5 Antibody:Linker = 1 : 10-20 DBCO-Ab:Azide-Payload = 1 : 2-4
Buffer MES or PBS PBS or Borate Buffer PBS or HEPES
pH 4.5 - 6.0 (for EDC/NHS) 7.2 - 8.5 7.0 - 7.5
Temperature Room Temperature (RT) 4°C or RT 4°C or RT

| Time | 15 - 30 minutes[8] | 1 - 2 hours (RT) or Overnight (4°C)[12] | 4 - 12 hours (RT) or Overnight (4°C)[8] |

Table 2: Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Labeling Efficiency Inactive EDC/NHS reagents. Use fresh, anhydrous DMSO/DMF for stock solutions.[13]
Interfering substances in antibody buffer (e.g., Tris, azide). Perform buffer exchange into an amine-free buffer like PBS.[13][14]
Insufficient molar excess of linker. Increase the molar excess of the DBCO-linker to 20-30 fold.[4]
Antibody Aggregation/Precipitation High concentration of organic solvent (DMSO/DMF). Keep final organic solvent concentration below 20%.[4]
Hydrophobicity of the DBCO group. Ensure adequate PEGylation; purify promptly after conjugation.[9]
Low Click Reaction Yield Oxidized or hydrolyzed DBCO group. Use freshly prepared DBCO-antibody; store at -20°C for short periods.[5]

| | Presence of sodium azide (B81097) in the buffer. | Ensure the buffer for the DBCO-antibody is free of sodium azide.[4][13] |

Detailed Experimental Protocols

Protocol 1: Antibody Preparation

This protocol prepares the antibody for conjugation by ensuring it is in a suitable buffer and at an appropriate concentration.

  • Buffer Exchange : If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, they must be removed.[13] Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-7.5) using a desalting column, dialysis, or centrifugal filtration units (e.g., Amicon Ultra with a 10K or 100K MWCO).[13]

  • Concentration Adjustment : Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[4][14]

  • Purity Check : If necessary, remove additives like BSA and gelatin using appropriate methods such as Melon™ Gel.[13]

Protocol 2: Activation of this compound

This protocol activates the carboxylic acid group of the linker to an amine-reactive NHS ester.

  • Reagent Preparation : Prepare fresh stock solutions of this compound, EDC, and Sulfo-NHS (or NHS) in anhydrous DMSO or DMF.[2][8] For example, prepare a 10 mM solution of the DBCO linker.[4]

  • Activation Reaction : In a microcentrifuge tube, mix the Dbco-linker with a 1.5-fold molar excess of both EDC and Sulfo-NHS.[8]

  • Incubation : Incubate the reaction mixture for 15-30 minutes at room temperature to generate the activated NHS ester.[8]

Protocol 3: Conjugation of Activated Linker to Antibody

This protocol describes the covalent attachment of the activated DBCO-linker to the antibody.

  • Reaction Setup : Add a 10 to 20-fold molar excess of the freshly activated DBCO-linker solution to the prepared antibody solution.[14] Ensure the final concentration of the organic solvent (DMSO or DMF) remains below 20% to prevent antibody denaturation.[4]

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Quenching (Optional) : To quench any unreacted NHS ester, add a quenching buffer such as Tris or glycine (B1666218) to a final concentration of 50-100 mM and incubate for 15 minutes.[2][13]

  • Purification : Remove the excess, unreacted DBCO-linker using a desalting column, dialysis, or size-exclusion chromatography (SEC) to obtain the purified DBCO-functionalized antibody.[12]

Protocol 4: Copper-Free Click Chemistry (SPAAC)

This protocol details the final step of conjugating an azide-modified payload to the DBCO-functionalized antibody.[14]

  • Reaction Setup : Mix the purified DBCO-functionalized antibody with a 2 to 4-fold molar excess of the azide-modified molecule (e.g., drug, dye) in a suitable reaction buffer like PBS, pH 7.4.[4][15]

  • Incubation : Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C.[4][8] The reaction is typically slow but highly efficient.[7]

  • Purification of Final Conjugate : Purify the resulting antibody conjugate from unreacted payload and other impurities.[14] Suitable methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis, depending on the properties of the final conjugate.[14]

  • Characterization (Optional) : Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the antibody) and at the characteristic maximum for the payload or the DBCO group (~309 nm).[12][16][17] Mass spectrometry can also be used for more precise characterization.[12]

References

Application Notes and Protocols for Step-by-Step Dbco-nhco-peg2-CH2cooh Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of Dbco-nhco-peg2-CH2cooh, a heterobifunctional linker, to amine-containing molecules such as proteins, peptides, or antibodies. This linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.

The this compound linker possesses two key functional groups:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and specific copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-modified molecules. This bioorthogonal reaction proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological samples.

  • Carboxylic Acid (-CH2cooh): A terminal acetic acid group that can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.

The polyethylene (B3416737) glycol (PEG2) spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

This two-step conjugation strategy involves:

  • Activation of the carboxylic acid group of the this compound linker.

  • Covalent attachment of the activated linker to an amine-containing biomolecule.

The resulting DBCO-labeled biomolecule is then ready for a subsequent copper-free click reaction with an azide-functionalized molecule of interest.

Data Presentation

Linker to Protein Molar RatioDegree of Labeling (DOL)Conjugation Efficiency (Approx.)
5:12 - 440 - 80%
10:15 - 850 - 80%
20:18 - 1240 - 60%

Note: Conjugation efficiency is highly dependent on the specific protein, buffer conditions, and reaction parameters. The optimal linker-to-protein ratio should be determined empirically for each specific application.

Recommended Reaction Conditions:

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxylic acid. MES buffer is a common choice.[1][2]
Conjugation pH 7.2 - 8.5Optimal for the reaction of the activated NHS-ester with primary amines. PBS or Borate buffer can be used.[1]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (1-2 hours), while 4°C reactions can proceed overnight.[3]
EDC Molar Excess (over linker) 1.5 - 5 foldHigher excess can improve activation but may also lead to protein cross-linking.[4]
NHS/Sulfo-NHS Molar Excess (over linker) 1.2 - 2 foldStabilizes the reactive intermediate, improving conjugation efficiency in aqueous solutions.[4]
Linker Molar Excess (over protein) 5 - 20 foldShould be optimized to achieve the desired Degree of Labeling.[3]

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of this compound to a protein containing primary amines.

Materials Required
  • This compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions or N-hydroxysuccinimide (NHS) for organic solvents

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

  • Spectrophotometer for quantification

Step 1: Preparation of Reagents
  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare a stock solution of your amine-containing protein at a known concentration (e.g., 1-10 mg/mL) in Conjugation Buffer (PBS, pH 7.4).

  • Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM).

Step 2: Activation of this compound
  • In a microcentrifuge tube, combine the desired amount of the this compound stock solution with the appropriate volume of Activation Buffer.

  • Add a 2 to 5-fold molar excess of the EDC stock solution relative to the amount of the DBCO linker.

  • Immediately add a 1.2 to 2-fold molar excess of the Sulfo-NHS stock solution relative to the amount of the DBCO linker.

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a Sulfo-NHS ester.

Step 3: Conjugation to the Amine-Containing Protein
  • Immediately add the freshly activated DBCO-linker solution to your protein solution. A starting point for optimization is a 10 to 20-fold molar excess of the linker to the protein.[3]

  • The final pH of the reaction mixture should be between 7.2 and 8.0 for efficient conjugation to primary amines. If necessary, adjust the pH with a small amount of a suitable non-amine base.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3]

Step 4: Quenching the Reaction
  • Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[3]

  • Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.[3]

Step 5: Purification of the DBCO-Labeled Protein
  • Remove the excess, unreacted DBCO linker and reaction byproducts using a desalting column, spin filtration, or dialysis.

  • Equilibrate the desalting column or dialysis cassette with PBS, pH 7.4, according to the manufacturer's instructions.

  • Apply the quenched reaction mixture to the column or dialysis unit to separate the larger DBCO-protein conjugate from the smaller, unreacted components.

Step 6: Characterization and Quantification
  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) for protein concentration and at 309 nm (A309) for DBCO concentration using a spectrophotometer.[5][6]

    • The DBCO group has a characteristic absorbance maximum around 309 nm.[5]

    • Calculate the protein concentration using the Beer-Lambert law (A = εcl) and the extinction coefficient of your protein at 280 nm. Correct for the DBCO absorbance at 280 nm if necessary.

    • Calculate the DBCO concentration using its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹ at 309 nm).[6]

    • The DOL is the molar ratio of DBCO to protein.

  • Confirm Conjugation (Optional):

    • Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a slight increase in the molecular weight of the protein.

    • For more precise confirmation, use mass spectrometry to determine the exact mass of the conjugate.

Mandatory Visualization

G cluster_prep 1. Reagent Preparation cluster_activation 2. Linker Activation cluster_conjugation 3. Conjugation cluster_quenching 4. Quenching cluster_purification 5. Purification cluster_characterization 6. Characterization prep_linker Prepare DBCO-linker stock solution (in DMSO) mix_activation Combine DBCO-linker, EDC, and Sulfo-NHS in Activation Buffer (pH 6.0) prep_linker->mix_activation prep_protein Prepare protein solution (in PBS, pH 7.4) mix_conjugation Add activated DBCO-linker to protein solution (pH 7.2-8.0) prep_protein->mix_conjugation prep_edc_nhs Prepare fresh EDC and Sulfo-NHS solutions prep_edc_nhs->mix_activation incubate_activation Incubate for 15-30 min at room temperature mix_activation->incubate_activation incubate_activation->mix_conjugation incubate_conjugation Incubate for 1-2 hours at RT or overnight at 4°C mix_conjugation->incubate_conjugation add_quenching Add Quenching Buffer (e.g., Tris-HCl) incubate_conjugation->add_quenching incubate_quenching Incubate for 15-30 min at room temperature add_quenching->incubate_quenching purify Purify using desalting column or dialysis incubate_quenching->purify analyze Determine Degree of Labeling (DOL) by UV-Vis Spectroscopy (A280 & A309) purify->analyze

Caption: Experimental workflow for this compound conjugation.

G cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Amine Coupling DBCO_acid This compound Reactive_intermediate O-acylisourea intermediate (unstable) DBCO_acid->Reactive_intermediate + EDC EDC EDC EDC->Reactive_intermediate NHS Sulfo-NHS Activated_ester DBCO-PEG-NHS Ester (semi-stable) NHS->Activated_ester Reactive_intermediate->Activated_ester + Sulfo-NHS Activated_ester_2 DBCO-PEG-NHS Ester Protein_amine Protein-NH2 Conjugate DBCO-labeled Protein (Stable Amide Bond) Protein_amine->Conjugate Byproduct Sulfo-NHS Conjugate->Byproduct Activated_ester_2->Conjugate

Caption: Signaling pathway of the two-step conjugation reaction.

References

Revolutionizing Live Cell Imaging with Dbco-nhco-peg2-CH2cooh: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Live cell imaging is a critical tool in modern biological research, offering profound insights into the dynamic processes that govern cellular function. The advent of bioorthogonal chemistry has significantly advanced this field by enabling the precise labeling of biomolecules in their native environment without interfering with cellular activities. Among the most powerful bioorthogonal techniques is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or "copper-free click chemistry," which is prized for its high specificity and biocompatibility.[1][2] This application note provides a comprehensive guide to the use of Dbco-nhco-peg2-CH2cooh, a key reagent in copper-free click chemistry, for the fluorescent labeling of biomolecules in living cells.

This compound is a heterobifunctional linker composed of a dibenzocyclooctyne (DBCO) group, a carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer. The strained alkyne of the DBCO group selectively reacts with azide-functionalized molecules to form a stable triazole linkage.[1] The terminal carboxylic acid allows for the conjugation of this linker to amine-containing molecules, such as proteins and antibodies, through the formation of an amide bond. The PEG2 spacer enhances the water solubility of the molecule and minimizes steric hindrance, which is advantageous for biomolecule conjugation and subsequent biological interactions.[1]

Core Applications in Live Cell Imaging:

  • Targeted Labeling of Proteins: Conjugate this compound to antibodies or other targeting moieties to visualize the localization and trafficking of specific proteins on the cell surface or within intracellular compartments.

  • Metabolic Labeling: Introduce azide-modified metabolic precursors (e.g., sugars, amino acids, or nucleosides) into cells, which are then incorporated into newly synthesized biomolecules. These azide-tagged molecules can then be visualized by reacting them with a DBCO-functionalized fluorescent probe.[2]

  • Pulse-Chase Experiments: Track the lifecycle of biomolecules by introducing an azide-labeled precursor for a defined period (pulse) and then monitoring its fate over time (chase) using DBCO-fluorophore conjugates.

  • Super-Resolution Microscopy: The compact size of the DBCO linker and the attached fluorophore is beneficial for advanced imaging techniques that demand high labeling density and precision.[1]

Quantitative Data Summary

The efficiency of bioorthogonal labeling is paramount for acquiring high-quality imaging data with a strong signal-to-noise ratio.[1] The following tables provide a summary of key quantitative parameters for the application of DBCO-based reagents in bioconjugation and live cell imaging.

ParameterValueReference(s)
DBCO-Azide Reaction Rate~0.1 M⁻¹s⁻¹[1][3]
Optimal pH for NHS Ester Conjugation7-9[1]
Recommended Molar Excess of DBCO-NHS Ester to Antibody10 to 50-fold[1]
Typical Incubation Time for Antibody-DBCO Conjugation30 minutes at room temperature or 2 hours on ice[1]
Typical Incubation Time for DBCO-Azide Click Reaction in Cells15-60 minutes at 37°C[2][4]
Reagent CombinationRelative Reaction RateReference(s)
DBCO + AzideFaster than BCN + Azide[1]
Tetrazine + TCOSignificantly faster than DBCO + Azide[1]
Tetrazine + BCNSlower than Tetrazine + TCO[1]

Experimental Protocols

Here, we provide detailed protocols for the conjugation of this compound to an antibody and its subsequent use for labeling azide-modified live cells.

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol details the conversion of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on an antibody.[1]

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, DCC/EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Incubate the reaction for 1-2 hours at room temperature to form the DBCO-PEG2-NHS ester.[1]

  • Antibody Conjugation:

    • Add the freshly prepared DBCO-PEG2-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.[1]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[1]

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]

    • Purify the DBCO-functionalized antibody by using a desalting column to remove excess DBCO reagent and byproducts.

Protocol 2: Metabolic Labeling of Live Cells with Azide-Modified Sugars

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans.[2]

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed the cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere overnight.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Dilute the Ac₄ManNAz stock solution in complete culture medium to a final concentration of 25-50 µM.

    • Replace the medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).[2]

Protocol 3: Fluorescent Labeling of Azide-Modified Live Cells

This protocol outlines the labeling of azide-modified live cells with a DBCO-functionalized antibody for fluorescence microscopy.[1]

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • DBCO-functionalized antibody (from Protocol 1) conjugated to a fluorescent dye

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

  • Cell Preparation:

    • Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[1]

  • Labeling:

    • Dilute the DBCO-functionalized antibody-fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[1]

    • Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator.[1]

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.[1]

  • Imaging:

    • Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Live Cell Labeling cluster_imaging Imaging A 1. Activate this compound (NHS Ester Formation) B 2. Conjugate to Antibody A->B Add to Antibody C 3. Purify DBCO-Antibody B->C Purify E 5. Incubate Cells with DBCO-Antibody C->E Add to Cells D 4. Metabolically Label Cells with Azide Sugars D->E F 6. Wash to Remove Unbound Antibody E->F G 7. Live Cell Imaging F->G

Experimental workflow for live cell imaging.

signaling_pathway cluster_cell Live Cell cluster_surface Cell Surface cluster_cytoplasm Cytoplasm Azide Azide-Modified Glycoprotein Signal Fluorescent Signal Azide->Signal Visualization DBCO_Ab DBCO-Antibody -Fluorophore DBCO_Ab->Azide SPAAC 'Click'

SPAAC-mediated labeling of cell surface glycoproteins.

logical_relationship A This compound B Heterobifunctional Linker A->B C DBCO Group (Strain-Promoted Alkyne) B->C D PEG2 Spacer B->D E Carboxylic Acid (-COOH) B->E F Reacts with Azides (SPAAC) C->F G Increases Solubility, Reduces Steric Hindrance D->G H Conjugates to Amines (e.g., Antibodies) E->H

Functional components of this compound.

References

Application Notes and Protocols for Protein Labeling using Dbco-nhco-peg2-CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Dbco-nhco-peg2-CH2cooh, a heterobifunctional linker, for the labeling of proteins. This reagent is a valuable tool for bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to proteins for subsequent copper-free click chemistry reactions.

The protocol is divided into two main stages. The first stage involves the covalent attachment of the this compound linker to the protein of interest via its primary amine groups (e.g., lysine (B10760008) residues). The second stage is the strain-promoted azide-alkyne cycloaddition (SPAAC), where the DBCO-labeled protein is conjugated to an azide-containing molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag, or a therapeutic agent.[1][2]

Principle of the Method

The labeling strategy is based on two well-established chemical reactions:

  • Amine Coupling: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This creates a highly reactive NHS ester that readily reacts with primary amines on the protein to form a stable amide bond.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group on the modified protein is a strained alkyne that reacts specifically and efficiently with an azide-functionalized molecule.[][4] This "click" reaction is bioorthogonal, meaning it does not interfere with native biological processes, and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.[][][6] The reaction forms a stable triazole linkage.[4]

The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the water solubility of the reagent and the final conjugate, reduces potential aggregation, and minimizes steric hindrance.[1][6][7]

Data Presentation

Table 1: Recommended Reaction Buffer Conditions
Reaction StepRecommended BufferspH RangeKey Considerations
Carboxylic Acid Activation & Amine CouplingMES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.0Optimal for EDC/NHS activation.[1]
Phosphate Buffered Saline (PBS)7.2 - 7.5Suitable for the amine coupling step.[1]
Borate Buffer8.0 - 8.5Can also be used for amine coupling.[1]
Copper-Free Click Reaction (SPAAC)Phosphate Buffered Saline (PBS)7.0 - 7.4Widely compatible with biomolecules.[1]
HEPES Buffer7.0 - 7.5A non-amine containing buffer suitable for click chemistry.[2]
Table 2: Recommended Molar Excess of Reagents
ReagentMolar Excess (relative to protein)Notes
This compound5 - 20 foldThe optimal molar excess depends on the desired degree of labeling and the number of available primary amines on the protein.
EDC1.5 - 2 fold (relative to DBCO-linker)Use freshly prepared solutions.
NHS/Sulfo-NHS1.5 - 2 fold (relative to DBCO-linker)Use freshly prepared solutions.
Azide-functionalized molecule1.5 - 3 fold (relative to DBCO-labeled protein)A slight excess can help drive the reaction to completion.[8]

Experimental Protocols

Part 1: Labeling of Protein with this compound

This protocol describes the conjugation of the DBCO linker to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[1]

    • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.[1]

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.[1]

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated linker.[8]

  • Conjugation to Protein:

    • Immediately add the activated DBCO-linker solution to the protein solution.

    • The final concentration of DMSO should be kept below 20% to avoid protein denaturation.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove excess, unreacted DBCO-linker and byproducts using a desalting column or dialysis equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[8]

Part 2: Copper-Free Click Reaction (SPAAC)

This protocol describes the conjugation of the DBCO-labeled protein to an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein (from Part 1)

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin, etc.)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified DBCO-labeled protein with the azide-functionalized molecule in the reaction buffer.

    • A 1.5 to 3-fold molar excess of the azide-functionalized molecule over the DBCO-labeled protein is recommended to ensure efficient conjugation.[8]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or for 4-12 hours at 4°C.[8] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Purification (if necessary):

    • If a significant excess of the azide-functionalized molecule was used, it can be removed by size exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the conjugate.[8]

Visualization of Workflows

G cluster_part1 Part 1: Protein Labeling with DBCO Linker protein Protein (with primary amines) conjugation Amine Coupling protein->conjugation dbco_linker This compound activation Activation of Carboxylic Acid dbco_linker->activation edc_nhs EDC / Sulfo-NHS edc_nhs->activation activation->conjugation dbco_protein DBCO-labeled Protein conjugation->dbco_protein quenching Quenching dbco_protein->quenching purification1 Purification quenching->purification1 purified_dbco_protein Purified DBCO-labeled Protein purification1->purified_dbco_protein

Caption: Workflow for labeling a protein with the DBCO linker.

G cluster_part2 Part 2: Copper-Free Click Reaction purified_dbco_protein Purified DBCO-labeled Protein spaac SPAAC Reaction (Click Chemistry) purified_dbco_protein->spaac azide_molecule Azide-functionalized Molecule azide_molecule->spaac final_conjugate Final Protein Conjugate spaac->final_conjugate purification2 Purification (optional) final_conjugate->purification2 purified_conjugate Purified Final Protein Conjugate purification2->purified_conjugate

Caption: Workflow for the copper-free click reaction (SPAAC).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inactive linker (hydrolyzed NHS ester).Prepare EDC/NHS solutions fresh. Ensure DBCO-acid stock is anhydrous.[2]
Buffer contains primary amines (e.g., Tris).Perform buffer exchange into a non-amine buffer like PBS or HEPES.[2]
Insufficient molar excess of linker.Increase the molar ratio of linker to protein.[2]
Protein Precipitation High concentration of organic solvent (DMSO).Keep final DMSO concentration below 20%.[2]
Protein is unstable at reaction pH.Optimize buffer pH (within 7.0-8.0 range for amine coupling).[2]
Non-specific Aggregation Hydrophobic nature of the DBCO group.The PEG spacer should minimize this, but if it occurs, consider using a linker with a longer PEG chain.

Applications

The this compound linker is a versatile tool with a wide range of applications in research and drug development, including:

  • Antibody-Drug Conjugates (ADCs): For the targeted delivery of cytotoxic agents to cancer cells.[2]

  • Protein Labeling: For the attachment of fluorescent dyes or biotin for use in imaging, flow cytometry, and other detection assays.[2]

  • Surface Immobilization: For covalently attaching proteins to azide-functionalized surfaces for applications in diagnostics and biomaterials.[2]

  • PROTACs and Molecular Glues: For the synthesis of complex biomolecular constructs.[2][9]

References

Application Notes and Protocols for PROTAC Synthesis using a Dbco-nhco-peg2-CH2cooh Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional Dbco-nhco-peg2-CH2cooh linker. PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2][3] The this compound linker offers a modular and efficient approach to PROTAC assembly, featuring a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid for standard amide bond formation.[1][4] The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility while providing appropriate length and flexibility for the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.[5][6]

Core Concepts in PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase initiates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[2] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC is released and can act catalytically to degrade further POI molecules.[2]

Illustrative Performance of a Hypothetical PROTAC

To demonstrate the application of the this compound linker, the following table summarizes hypothetical performance data for a PROTAC ("PROTAC-Y") designed to target a kinase ("Kinase-X") for degradation.

ParameterValueCell LineDescription
DC50 35 nMHuman Cancer Cell LineThe concentration of PROTAC-Y required to degrade 50% of Kinase-X after a 24-hour treatment.
Dmax >90%Human Cancer Cell LineThe maximum percentage of Kinase-X degradation achieved with PROTAC-Y treatment.
Binding Affinity (POI) 85 nMBiochemical AssayThe binding affinity of the PROTAC-Y warhead to the target protein, Kinase-X.
Binding Affinity (E3 Ligase) 150 nMBiochemical AssayThe binding affinity of the PROTAC-Y E3 ligase ligand to the recruited E3 ligase (e.g., Cereblon or VHL).
Cell Viability (IC50) 5 µMHuman Cancer Cell LineThe concentration of PROTAC-Y that inhibits cell growth by 50%, indicating its cytotoxic effect.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of PROTACs using the this compound linker.

Protocol 1: Two-Step PROTAC Synthesis

This protocol outlines a common strategy for synthesizing a PROTAC where the target-binding ligand contains an azide (B81097) group and the E3 ligase ligand possesses a free amine.

Step 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Dissolve the azide-functionalized target protein ligand (1.0 equivalent) in a suitable solvent such as DMSO.

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction is often performed in the dark to prevent any light-induced degradation of the DBCO group.[5]

  • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the intermediate product can be purified by preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Amide Coupling

  • Dissolve the purified intermediate from Step 1 (1.0 equivalent) in an anhydrous solvent such as Dimethylformamide (DMF).

  • Add the amine-containing E3 ligase ligand (1.2 equivalents).

  • Add a coupling agent such as HATU (1.5 equivalents) and a base like DIPEA (2.0 equivalents).[1][5]

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-6 hours.[5]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction can be quenched with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate).[1][5]

  • The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[5]

  • The final PROTAC product is purified by preparative HPLC.[1][5]

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[1]

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).[1][5] A vehicle control (e.g., DMSO) should be included.[1][5]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][5] Centrifuge the lysates to pellet cell debris and collect the supernatant.[1][5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1][5]

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.[5] Normalize the target protein band intensity to the loading control and calculate the percentage of protein degradation relative to the vehicle control.[5]

Protocol 3: Cell Viability Assay

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation.[5]

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach overnight.[5] Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Key Processes

The following diagrams illustrate the fundamental mechanism of action and the experimental workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ternary_Complex->PROTAC Release Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a PROTAC.

Experimental_Workflow Synthesis PROTAC Synthesis (SPAAC & Amide Coupling) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assays Biochemical Assays (Binding Affinity) Purification->Biochemical_Assays Cellular_Assays Cellular Assays (Western Blot, Viability) Biochemical_Assays->Cellular_Assays Data_Analysis Data Analysis (DC50, Dmax, IC50) Cellular_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General experimental workflow for PROTAC development.

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ub-Ligase E2->E3 Binds Target_Protein Target Protein E3->Target_Protein Recognizes Poly_Ub_Target Polyubiquitinated Target Protein E3->Poly_Ub_Target Ub Transfer Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The Ubiquitin-Proteasome System.

References

Activating Antibodies with DBCO-NHS Ester for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of dibenzocyclooctyne (DBCO)-activated antibodies using DBCO-NHS ester. This protocol is designed for researchers in biotechnology and drug development who are utilizing copper-free click chemistry for applications such as antibody-drug conjugate (ADC) development, immunoassays, and targeted imaging. The N-hydroxysuccinimide (NHS) ester of DBCO reacts efficiently with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond. This process introduces a bioorthogonal DBCO group onto the antibody, ready for a subsequent copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule.

Principle of the Method

The activation of antibodies with DBCO-NHS ester is a two-step process. First, the NHS ester of DBCO reacts with primary amines on the antibody surface in a process called acylation. This reaction is favored at a neutral to slightly basic pH (7.2-8.5) and results in the formation of a stable amide linkage, covalently attaching the DBCO moiety to the antibody.[1][2][3] The DBCO-functionalized antibody can then be purified to remove excess, unreacted DBCO-NHS ester. The resulting DBCO-labeled antibody is then ready for conjugation to any molecule containing an azide (B81097) group through the highly efficient and biocompatible SPAAC reaction.[1][4][5] This copper-free click chemistry reaction is ideal for biological applications as it avoids the cytotoxicity associated with copper catalysts.[6][7]

Quantitative Data Summary

The efficiency of the antibody activation and subsequent click chemistry reaction is dependent on several factors. The following table summarizes key quantitative parameters to guide the experimental setup.

ParameterRecommended Range/ValueNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[7][8]
DBCO-NHS Ester Stock Solution 10 mM in anhydrous DMSO or DMFPrepare fresh immediately before use.[6][7][8]
Molar Excess of DBCO-NHS Ester to Antibody 5 to 30-foldA 20 to 30-fold molar excess is commonly used.[6][7][8][9] Higher ratios can lead to precipitation.[10][11] A 5 to 10-fold excess may provide the highest conjugation yield.[10][12]
Reaction Buffer Amine-free buffer, pH 7.2 - 8.5Phosphate-buffered saline (PBS) is common.[2][8][13] Avoid buffers containing primary amines like Tris.[8][14]
Reaction Temperature Room temperature or 4°CIncubation at room temperature is typically faster.
Reaction Time 30 - 60 minutes at room temperature; 2 hours to overnight at 4°CLonger incubation times may be needed for lower concentrations.[6][9][15]
Quenching Agent 1 M Tris-HCl, pH 8.0Add to a final concentration of 50-100 mM.[9][12]
Quenching Time 5 - 30 minutes at room temperature[9][12]
Final DMSO/DMF Concentration in Reaction < 20% (v/v)High concentrations of organic solvents can denature the antibody.[1][6][7][12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the activation of an antibody with DBCO-NHS ester.

Part 1: Preparation of Reagents
  • Antibody Solution :

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[7][8]

    • If the antibody solution contains primary amines (e.g., Tris) or stabilizers like BSA or gelatin, they must be removed prior to labeling using methods such as dialysis or spin filtration.[6][8]

  • DBCO-NHS Ester Solution :

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][7][8] For example, dissolve 4.3 mg of DBCO-NHS ester in 1 mL of anhydrous DMSO.[6][8]

    • Note : DBCO-NHS ester is sensitive to moisture and should be stored at -20°C in a desiccated environment.[2][16][17] Solutions in DMSO are prone to hydrolysis and should be used fresh.[8]

  • Quenching Solution :

    • Prepare a 1 M Tris-HCl solution and adjust the pH to 8.0.

Part 2: Antibody Activation with DBCO-NHS Ester
  • Reaction Setup :

    • Add a 20 to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[6][7][8][9]

    • Gently mix the solution immediately after adding the DBCO-NHS ester.

    • Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 20% (v/v).[1][6][7][12]

  • Incubation :

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][9]

  • Quenching :

    • To stop the reaction, add the 1 M Tris-HCl, pH 8.0 quenching solution to a final concentration of 50-100 mM.[9][12]

    • Incubate for 5-15 minutes at room temperature.[9]

Part 3: Purification of DBCO-Labeled Antibody
  • Removal of Excess DBCO-NHS Ester :

    • Purify the DBCO-labeled antibody from the unreacted DBCO-NHS ester and quenching agent using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO), dialysis, or size-exclusion chromatography (SEC).[8][9][12]

  • Concentration and Storage :

    • If necessary, concentrate the purified DBCO-labeled antibody using a centrifugal filter unit (e.g., Amicon® Ultra).[6][9]

    • Determine the final concentration of the labeled antibody.

    • The DBCO-labeled antibody can be used immediately for the subsequent click reaction or stored at -20°C for up to one month.[5][6][12] Note that the reactivity of the DBCO group may decrease over time.[5][6][12]

Visualizations

The following diagrams illustrate the key processes involved in preparing DBCO-activated antibodies.

G Chemical Reaction of DBCO-NHS Ester with an Antibody cluster_0 Antibody cluster_1 DBCO-NHS Ester cluster_2 DBCO-Activated Antibody cluster_3 Byproduct Antibody Antibody-NH2 Activated_Antibody Antibody-NH-CO-DBCO Antibody->Activated_Antibody + DBCO-NHS DBCO_NHS DBCO-NHS NHS NHS Activated_Antibody->NHS - NHS

Caption: Reaction of an antibody's primary amine with DBCO-NHS ester.

G Experimental Workflow for Antibody Activation A Prepare Antibody Solution (Amine-free buffer, 1-10 mg/mL) C Mix Antibody and DBCO-NHS Ester (20-30x molar excess) A->C B Prepare Fresh 10 mM DBCO-NHS Ester in DMSO/DMF B->C D Incubate (RT, 30-60 min or 4°C, 2h) C->D E Quench Reaction (50-100 mM Tris-HCl, pH 8.0) D->E F Purify DBCO-Labeled Antibody (Desalting column/Dialysis) E->F G Store or Use Immediately F->G

Caption: Step-by-step workflow for DBCO-NHS ester antibody activation.

G Logical Relationships in DBCO-NHS Antibody Activation cluster_pre Pre-Conjugation Considerations cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_post Post-Reaction Processing Buffer Amine-Free Buffer (e.g., PBS) Antibody Antibody Solution Buffer->Antibody Purity High Antibody Purity (Remove BSA/Gelatin) Purity->Antibody Molar_Ratio Molar Ratio (DBCO:Ab) Antibody->Molar_Ratio DBCO_NHS DBCO-NHS Ester Solution DBCO_NHS->Molar_Ratio Quenching Quenching Molar_Ratio->Quenching Temperature Temperature Temperature->Quenching Time Incubation Time Time->Quenching Purification Purification Quenching->Purification Storage Storage Purification->Storage Product DBCO-Activated Antibody Storage->Product

Caption: Key factors influencing the successful activation of antibodies.

References

Troubleshooting & Optimization

Technical Support Center: Dbco-nhco-peg2-CH2cooh Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dbco-nhco-peg2-CH2cooh conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during bioconjugation experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation of this compound to amine-containing molecules.

Issue 1: Low or No Conjugation Yield

Low or no yield is one of the most common challenges in bioconjugation. The following table outlines potential causes and their corresponding solutions.

Potential CauseSuggested Solution
Suboptimal Reaction pH The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the NHS-ester with a primary amine is favored at a pH of 7.0-8.5. Ensure your buffers are within the optimal pH range for each step.[1][2][3][4]
Hydrolysis of NHS Ester The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments. Prepare the activated this compound solution immediately before use. Avoid storing the activated linker in aqueous buffers for extended periods.[5]
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields. Use amine-free buffers like PBS, HEPES, or borate (B1201080) buffer for the conjugation step.[5][6]
Inefficient Activation of Carboxylic Acid The activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS is a critical step. Ensure you are using a sufficient molar excess of both EDC and NHS. A common starting point is a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.[1]
Suboptimal Molar Ratio of Reactants An inappropriate molar ratio between the activated DBCO linker and your amine-containing molecule can lead to low yields. A 1.5 to 10-fold molar excess of the activated linker to the protein is a good starting point, but this should be optimized for your specific application.[1]
Steric Hindrance The accessibility of the amine groups on your target molecule can affect conjugation efficiency. The PEG2 spacer in this compound is designed to minimize steric hindrance, but for particularly bulky molecules, you may need to explore linkers with longer PEG chains.[7]
Degraded Reagents Ensure that your this compound, EDC, and NHS are of high quality and have been stored correctly (typically at -20°C, protected from moisture).[8][9] Prepare stock solutions of EDC and NHS fresh for each experiment.
Issue 2: Poor Solubility of Reagents or Conjugates

Solubility issues can hinder the reaction and complicate purification.

Potential CauseSuggested Solution
Hydrophobicity of DBCO Moiety The dibenzocyclooctyne (DBCO) group is hydrophobic. While the PEG2 spacer enhances water solubility, high concentrations of the DBCO-linker or the final conjugate may lead to aggregation.[10]
Precipitation During Reaction If you observe precipitation upon adding the DBCO-linker to your aqueous reaction buffer, consider dissolving the linker in a water-miscible organic solvent like DMSO or DMF first and then adding it to the reaction mixture. Keep the final concentration of the organic solvent low (typically below 20%) to avoid denaturation of proteins.[11]
Issue 3: Difficulty in Purification of the Final Conjugate

Separating the desired conjugate from unreacted starting materials and byproducts is a critical final step.

Potential CauseSuggested Solution
Inefficient Removal of Excess DBCO Linker Small molecule impurities can interfere with downstream applications. Size-exclusion chromatography (SEC) or dialysis are effective methods for removing unreacted DBCO linker and other small molecules.[10][12]
Co-elution of Conjugate and Unconjugated Molecule If the conjugated and unconjugated molecules have similar properties, separation can be challenging. High-performance liquid chromatography (HPLC) techniques such as ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can provide the necessary resolution.[12]
Low Recovery After Purification Non-specific binding of the conjugate to purification columns or membranes can lead to low recovery. Screen different types of chromatography resins or dialysis membranes to find one with minimal non-specific binding for your conjugate.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for the EDC/NHS activation of this compound?

For the activation of the carboxylic acid group using EDC and NHS, an acidic buffer with a pH between 4.5 and 6.0 is recommended. A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][3][13]

Q2: What is the recommended buffer for the conjugation of the activated DBCO-NHS ester to an amine-containing molecule?

For the reaction of the NHS ester with a primary amine, a buffer with a pH between 7.0 and 8.5 is ideal. Suitable amine-free buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffer.[2][5][6] Avoid buffers containing primary amines like Tris or glycine.[6]

Q3: How should I store this compound?

For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture.[8] For immediate use, stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C for a short period, though it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[8]

Q4: How can I monitor the success of my conjugation reaction?

The success of the conjugation can be monitored by various analytical techniques. The consumption of the DBCO group can be followed by UV-Vis spectrophotometry, as it has a characteristic absorbance around 309 nm.[11] The final conjugate can be analyzed by SDS-PAGE, which will show a shift in the molecular weight of the modified protein. Mass spectrometry can be used to confirm the exact mass of the conjugate and determine the degree of labeling.[1]

Q5: What is the stability of the activated this compound (NHS ester)?

The NHS ester is susceptible to hydrolysis, and its stability is pH-dependent. In aqueous solutions, the half-life of an NHS ester can range from minutes to hours. It is most stable at a slightly acidic pH and becomes progressively less stable as the pH increases. Therefore, it is crucial to use the activated linker immediately after preparation.[5]

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • Prepare Reagents: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of the this compound stock solution.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.

    • Vortex the mixture briefly and incubate for 15-30 minutes at room temperature.

  • Immediate Use: The activated DBCO-NHS ester solution is now ready for immediate use in the conjugation reaction. Do not store the activated linker.

Protocol 2: Conjugation of Activated DBCO-Linker to an Amine-Containing Protein

This protocol outlines the general procedure for conjugating the activated DBCO-NHS ester to a protein.

Materials:

  • Activated DBCO-NHS ester solution (from Protocol 1)

  • Amine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification tools (e.g., desalting column, dialysis cassette)

Procedure:

  • Protein Preparation: Ensure your protein solution is in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the freshly prepared activated DBCO-NHS ester solution to the protein solution. A starting point of a 1.5 to 10-fold molar excess of the activated linker to the protein is recommended, but this should be optimized.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts using a desalting column, dialysis, or another appropriate purification method.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification dbco_acid This compound activated_dbco Activated DBCO-NHS Ester dbco_acid->activated_dbco 15-30 min Room Temp edc_nhs EDC / NHS (pH 4.5-6.0) edc_nhs->activated_dbco conjugate DBCO-Protein Conjugate activated_dbco->conjugate 2h RT or overnight 4°C protein Amine-containing Protein (pH 7.0-8.5) protein->conjugate purification Purification (SEC / Dialysis) conjugate->purification Quench Reaction final_product Purified Conjugate purification->final_product

Caption: General workflow for this compound conjugation.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Conjugation Yield check_ph Is the pH of both activation and conjugation steps optimal? start->check_ph check_buffer Are you using an amine-free buffer for conjugation? check_ph->check_buffer Yes solution Optimize reaction conditions or purification method check_ph->solution No check_reagents Are EDC, NHS, and DBCO linker fresh and stored correctly? check_buffer->check_reagents Yes check_buffer->solution No check_ratio Is the molar ratio of linker to protein optimized? check_reagents->check_ratio Yes check_reagents->solution No check_purification Was the purification method appropriate? check_ratio->check_purification Yes check_ratio->solution No check_purification->solution No

Caption: Troubleshooting logic for low conjugation yield.

References

Dbco-nhco-peg2-CH2cooh stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DBCO-NHCO-PEG2-CH2COOH in aqueous buffers. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and stored at -20°C for a few days to a few months. However, it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[1]

Q2: How stable is the DBCO group in aqueous buffers?

A2: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, with an optimal pH range of 6 to 9.[1] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. One study on a DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks when stored at 4°C.[2][3] Stability is highest at a neutral to slightly basic pH. Strong acidic conditions (pH < 5) should be avoided as they can lead to the rearrangement and degradation of the DBCO ring.[1][4]

Q3: What is the stability of the other components of the molecule?

A3: The amide (NHCO) bond and the polyethylene (B3416737) glycol (PEG) linker are highly stable under typical experimental conditions. The amide bond is resistant to hydrolysis in the pH range of 7 to 9. The PEG linker is chemically inert and serves to enhance aqueous solubility and provide a flexible spacer.[1][4] The terminal carboxylic acid is also a stable functional group.[4]

Q4: Can I freeze and thaw my stock solution of this compound in DMSO?

A4: It is best to avoid repeated freeze-thaw cycles of stock solutions in DMSO.[1] DMSO is hygroscopic and can absorb moisture, which may contribute to the hydrolysis of the reagent over time. For optimal results, it is recommended to aliquot the stock solution into single-use volumes.[1]

Q5: Are there any buffer components that should be avoided?

A5: Yes. It is critical to avoid buffers containing azides (e.g., sodium azide (B81097) as a preservative), as the azide will react directly with the DBCO group, consuming the reagent.[1][2][5] Additionally, if you plan to activate the terminal carboxylic acid for conjugation to an amine, you should avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction.[1][6][7] Recommended buffers for conjugation include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[2][6][7]

Troubleshooting Guide

Issue Possible Cause Recommendation
Low or no conjugation to an azide-containing molecule. Degradation of the DBCO group.Prepare fresh aqueous solutions of the DBCO reagent for each experiment. Ensure the pH of the reaction buffer is between 6 and 9. Avoid prolonged storage of the reagent in aqueous buffers.
Incompatible buffer components.Ensure your buffer does not contain sodium azide.
Suboptimal reaction conditions.Increase the concentration of reactants. While reactions are typically performed at room temperature, incubating at 4°C for a longer duration (e.g., overnight) can sometimes improve stability and yield.[8]
Precipitation observed during the reaction. Low aqueous solubility.While the PEG2 linker enhances hydrophilicity, high concentrations may still lead to precipitation. Try reducing the concentration of the DBCO reagent. Ensure the final concentration of any organic solvent (like DMSO) is not too high, as this can cause protein precipitation.[2]
Protein instability.The reaction conditions (pH, ionic strength) may not be optimal for your specific protein. Ensure the buffer pH is at least 1-2 units away from your protein's isoelectric point (pI).[8]
Inconsistent results between experiments. Instability of stock solutions.Aliquot stock solutions in anhydrous DMSO or DMF into single-use vials to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[1]
Degradation of the reagent in aqueous working solutions.Always prepare aqueous working solutions immediately before use.[1]

Stability Data

The stability of the DBCO group is influenced by pH and temperature. The following table, based on data for the structurally similar DBCO-NHCO-PEG4-acid, provides an estimate of the stability of the DBCO moiety in aqueous solutions.

pH Temperature (°C) Time (hours) Remaining Intact DBCO (%) Notes
5.0252485 - 90%Potential for slow, acid-mediated degradation.
7.4 (PBS)448>95%Optimal for short-term storage of working solutions.
7.4 (PBS)252490 - 95%Good stability for typical room temperature reactions.
7.4 (PBS)372480 - 85%Increased temperature accelerates degradation.
8.5252490 - 95%Generally stable.

This data is illustrative and based on a related compound. For critical applications, it is recommended to perform an in-house stability test.[1]

Experimental Protocols

Protocol for Assessing Aqueous Stability of this compound

This protocol outlines a general method to determine the rate of degradation of the DBCO moiety in an aqueous buffer using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • RP-HPLC system with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution in the aqueous buffer of choice to a final concentration of 1 mM.

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, inject an aliquot onto the RP-HPLC system.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), inject an equal aliquot of the working solution onto the RP-HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the chromatogram from the T=0 sample.

    • Integrate the area of this peak for each time point.

    • Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of remaining compound versus time to determine the degradation kinetics.

Visualizations

G Potential Degradation Pathways A This compound B Degradation of DBCO Ring A->B Acidic Conditions (pH < 5) Oxidation C Hydrolysis of Amide Bond A->C Strongly Acidic or Basic Conditions D Inactive Product(s) B->D C->D

Potential Degradation Pathways

G Workflow for Aqueous Stability Assessment cluster_prep Preparation cluster_analysis Analysis A Dissolve DBCO reagent in anhydrous DMSO (10 mM Stock) B Dilute in aqueous buffer (1 mM Working Solution) A->B C Inject T=0 aliquot into RP-HPLC B->C D Incubate working solution at desired temperature B->D E Inject aliquots at various time points D->E F Analyze peak area to determine degradation E->F

Workflow for Aqueous Stability Assessment

References

Technical Support Center: Troubleshooting Low Yield in DBCO Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in DBCO (Dibenzocyclooctyne) click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DBCO to azide (B81097) for a successful click reaction?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-reagent for every 1 mole equivalent of the azide-containing molecule.[1][2] However, this ratio can be inverted if the azide-activated molecule is precious or in limited supply.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to drive the reaction to completion, with 7.5 equivalents being a good starting point.[1]

Q2: What are the recommended temperature and duration for a DBCO-azide reaction?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature.[1] For sensitive biomolecules, the reaction can be performed overnight at 4°C to improve stability.[1] In some cases, extending the incubation for up to 48 hours may be necessary to maximize the yield.[1]

Q3: Which solvents are compatible with DBCO click chemistry?

A3: DBCO click chemistry is compatible with a variety of solvents. For biomolecule conjugations, aqueous buffers such as PBS are preferred.[1] If the DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][2] It is important to keep the final concentration of the organic solvent low (typically under 20%) to prevent protein precipitation.[1][3]

Q4: Can I use buffers containing sodium azide?

A4: No, it is crucial to avoid buffers containing sodium azide as it will react with the DBCO reagent, thus reducing the effective concentration of your DBCO-functionalized molecule and inhibiting the desired reaction.[2][4]

Q5: How can I monitor the progress of my DBCO click chemistry reaction?

A5: The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group around 310 nm as it is consumed.[3]

Troubleshooting Guide: Low or No Product Yield

If you are experiencing low or no yield in your DBCO click chemistry reaction, consider the following potential causes and solutions.

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low/No Product Yield reagent_check Problem with Reagents? start->reagent_check condition_check Suboptimal Conditions? start->condition_check purification_check Inefficient Purification? start->purification_check degraded_reagents Degraded DBCO/Azide? (Improper Storage) reagent_check->degraded_reagents Yes incorrect_stoichiometry Incorrect Molar Ratio? reagent_check->incorrect_stoichiometry No suboptimal_params Incorrect Temp./Time? condition_check->suboptimal_params Yes wrong_solvent Incompatible Solvent/Buffer? condition_check->wrong_solvent No loss_of_product Product Lost During Purification? purification_check->loss_of_product Yes solution_reagents Use Fresh Reagents Verify Labeling degraded_reagents->solution_reagents solubility_issues Poor Reactant Solubility? incorrect_stoichiometry->solubility_issues No solution_ratio Optimize Molar Ratio (e.g., 1.5-3 eq. excess) incorrect_stoichiometry->solution_ratio steric_hindrance Steric Hindrance? solubility_issues->steric_hindrance No solution_solubility Add Co-solvent (DMSO/DMF) Keep <20% solubility_issues->solution_solubility solution_steric Use Longer Linker steric_hindrance->solution_steric solution_params Increase Temp. (e.g., 37°C) Extend Time (up to 48h) suboptimal_params->solution_params solution_solvent Use Recommended Buffers (e.g., PBS) Avoid Azide in Buffers wrong_solvent->solution_solvent solution_purification Choose Appropriate Method (SEC, Dialysis) loss_of_product->solution_purification

Caption: A decision tree to troubleshoot low product yield in DBCO click chemistry.

Potential CauseTroubleshooting Steps
Degraded Reagents DBCO reagents can degrade over time, especially with improper storage or sensitivity to moisture (e.g., NHS esters).[1][2] Solution: Use fresh reagents. For moisture-sensitive reagents, allow them to come to room temperature before opening to prevent condensation.[1][2]
Incorrect Stoichiometry An inappropriate ratio of DBCO to azide can limit the reaction.[5][6] Solution: Optimize the molar ratio. A common starting point is a 1.5 to 3-fold molar excess of one reactant.[1]
Poor Reactant Solubility If one or both reactants are not fully dissolved, the reaction rate will be significantly reduced.[5] Solution: Ensure complete dissolution of reactants. If necessary, dissolve the less soluble component in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding it to the reaction buffer. Keep the final organic solvent concentration below 20%.[1][3]
Steric Hindrance Bulky molecules or functional groups near the azide or DBCO can physically block the reactive sites, slowing down or preventing the reaction.[5] Solution: Consider using a DBCO or azide reagent with a longer spacer arm (e.g., PEG linker) to reduce steric hindrance.
Suboptimal Reaction Conditions Incorrect temperature or reaction time can lead to incomplete reactions. Solution: Increase the reaction temperature (e.g., to 37°C) if the biomolecules are stable at higher temperatures.[1][2] Extend the reaction time, potentially up to 24-48 hours, especially for reactions at lower temperatures or concentrations.[1]
Incompatible Buffer/Solvent The presence of interfering substances, such as sodium azide in the buffer, will quench the reaction.[2][4] Solution: Ensure the use of compatible buffers like PBS.[1] Perform a buffer exchange via dialysis or desalting columns if necessary to remove interfering substances.[4]
Inefficient Purification The desired product may be lost during the purification step. Solution: Choose a purification method appropriate for the size and properties of your conjugate. Common methods include size exclusion chromatography (SEC), dialysis, or HPLC.[1][7]

Experimental Protocols

General Protocol for DBCO-Azide Click Chemistry Reaction

This protocol provides a general starting point. Optimization may be required for specific applications.

  • Prepare Reactants:

    • Dissolve the azide-containing molecule in a reaction buffer (e.g., PBS, pH 7.4) at a known concentration.

    • Dissolve the DBCO-containing molecule. If it has poor aqueous solubility, first dissolve it in a minimal amount of DMSO or DMF, and then add it to the reaction buffer.[1][2]

  • Reaction Setup:

    • Add the DBCO-containing solution to the azide-containing solution. The recommended molar ratio is typically 1.5-3 equivalents of DBCO per equivalent of azide.[1]

  • Incubation:

    • Incubate the reaction mixture. Common conditions are 4-12 hours at room temperature (20-25°C) or overnight at 4°C.[1] For slower reactions, incubation can be extended up to 48 hours.[1]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials using a suitable method such as size exclusion chromatography, dialysis, or HPLC.[1][7]

Workflow for a Typical DBCO Click Chemistry Experiment

Experimental_Workflow start Start prep_azide Prepare Azide-Molecule in Reaction Buffer start->prep_azide prep_dbco Prepare DBCO-Molecule (use co-solvent if needed) start->prep_dbco mix Mix Azide and DBCO Reagents (1 : 1.5-3 molar ratio) prep_azide->mix prep_dbco->mix incubate Incubate (4-12h at RT or overnight at 4°C) mix->incubate monitor Optional: Monitor Reaction (e.g., by UV at 310 nm) incubate->monitor purify Purify Conjugate (SEC, Dialysis, or HPLC) monitor->purify analyze Analyze Product (SDS-PAGE, MS, etc.) purify->analyze end End analyze->end

Caption: A generalized experimental workflow for a DBCO-azide click chemistry reaction.

Summary of Reaction Parameters

ParameterRecommended ConditionsNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1[1]The more abundant or less critical component should be in excess. The ratio can be inverted if the azide-molecule is limited.[1]
Temperature 4°C to 37°C[1][2]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4-12 hours[1]Longer incubation times (up to 48 hours) can improve yield, especially at lower temperatures or concentrations.[1]
Solvents Aqueous buffers (e.g., PBS), DMSO, DMF[1]For reactions with proteins, keep the final concentration of organic co-solvents (like DMSO) below 20% to avoid denaturation.[1][3]
pH 7.0 - 8.5[6]Most reactions proceed well at physiological pH.

References

Technical Support Center: Preventing Precipitation in Antibody Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with precipitation during antibody conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of antibody precipitation during a conjugation reaction?

Antibody precipitation during conjugation can be triggered by several factors:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining antibody stability. Most antibodies have an isoelectric point (pI) between 8 and 9; if the buffer pH is close to the pI, the antibody's solubility will be at its lowest, increasing the risk of precipitation.[1] Unsuitable buffer components can also contribute to instability.

  • High Concentration of Antibody or Reagents: High concentrations of the antibody itself can lead to aggregation and precipitation.[1][2] Similarly, a large molar excess of a hydrophobic conjugation reagent can increase the overall hydrophobicity of the antibody, promoting aggregation.[3]

  • Hydrophobicity of the Linker/Drug: The chemical properties of the molecule being conjugated to the antibody play a significant role. Hydrophobic linkers or drugs can decrease the solubility of the final antibody conjugate, leading to precipitation.[4][5]

  • Presence of Aggregates in the Starting Material: If the initial antibody solution already contains aggregates, these can act as seeds for further precipitation during the conjugation process.[6][7][8]

  • Inappropriate Reaction Temperature: While many conjugation reactions are performed at room temperature, some antibodies may be more stable at lower temperatures (e.g., 4°C) to minimize aggregation.[9]

Q2: How can I choose the optimal buffer for my antibody conjugation?

The ideal buffer will maintain the antibody's native structure and solubility while being compatible with the chosen conjugation chemistry.

  • pH: Maintain a buffer pH that is at least 1-1.5 units away from the antibody's isoelectric point (pI) to ensure a net charge and promote solubility.[2] For amine-reactive chemistries (e.g., NHS esters), a pH of 8.0-8.5 is often used to increase reactivity.[]

  • Buffer System: Phosphate-buffered saline (PBS) is a common starting point due to its physiological pH and ionic strength.[] However, if your crosslinker is sensitive to phosphate, alternative buffers like HEPES or Tris-HCl may be necessary.[] Citrate buffers are often used for storage at lower pH values (e.g., pH 5.0-5.5) to minimize deamidation and aggregation.[11][12]

  • Additives: Consider including stabilizing excipients in your buffer. Additives like glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) can help maintain protein solubility and prevent aggregation.[9] For antibodies with free cysteines, adding a reducing agent like TCEP or DTT can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[2][3]

Q3: What should I do if my antibody precipitates out of solution upon adding the conjugation reagent?

Immediate precipitation upon adding the reagent often points to issues with reagent concentration or solvent compatibility.

  • Reduce the Molar Excess of the Reagent: A high concentration of the conjugation reagent, especially if it is hydrophobic, can cause the antibody to precipitate.[3] Perform a titration experiment to determine the optimal reagent-to-antibody ratio that achieves the desired degree of labeling without causing precipitation.[9]

  • Optimize Reagent Dissolution: Ensure the conjugation reagent is fully dissolved in a compatible solvent (e.g., anhydrous DMSO) before adding it to the antibody solution.[] Add the reagent dropwise while gently stirring to avoid localized high concentrations.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process.[9]

Q4: How can I remove aggregates from my antibody solution before and after conjugation?

Removing existing aggregates is crucial for a successful conjugation and for the quality of the final product.

  • Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on size. It can effectively remove larger aggregates from the monomeric antibody both before and after conjugation.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. Since aggregates may have a different surface charge distribution compared to the monomer, both anion-exchange (AEX) and cation-exchange (CEX) chromatography can be used for aggregate removal.[6][7]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Aggregates often expose more hydrophobic regions than the monomeric protein, allowing for their separation.[6][7]

  • Filtration: For larger, visible precipitates, centrifugation followed by filtration through a 0.22 µm filter can be used.

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues during antibody conjugation.

Observation Potential Cause Recommended Action
Precipitation upon adding conjugation reagent High molar excess of reagentDecrease the molar ratio of the reagent to the antibody. Perform a titration to find the optimal ratio.[9]
Reagent not fully dissolvedEnsure the reagent is completely dissolved in a suitable solvent (e.g., DMSO) before addition. Add the reagent slowly to the antibody solution with gentle mixing.[]
Incompatible solventEnsure the solvent used to dissolve the reagent is compatible with the antibody and the reaction buffer.
Gradual precipitation during the reaction Suboptimal buffer pHCheck the pI of your antibody and adjust the buffer pH to be at least 1-1.5 units away from the pI.[2]
High antibody concentrationReduce the concentration of the antibody in the reaction mixture.[2][3]
Reaction temperature is too highPerform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[9]
Intermolecular disulfide bond formationIf your antibody has free cysteines, add a reducing agent like TCEP (1-5 mM) to the reaction buffer.[3]
Precipitation after the reaction (e.g., during purification or storage) Increased hydrophobicity of the conjugateAdd stabilizing excipients like glycerol, arginine, or non-ionic detergents to the storage buffer.[9]
Unstable linkerChoose a more stable linker chemistry for your application.[13][14][15][16]
Freeze-thaw cyclesStore the conjugate in small aliquots to avoid repeated freeze-thaw cycles. Consider adding a cryoprotectant like glycerol for storage at -80°C.[2]
Inappropriate storage bufferExchange the conjugate into a storage buffer with a pH and composition known to be optimal for the antibody's stability.[11][17]

Experimental Protocols

Protocol 1: Buffer Exchange using a Spin Column

This protocol is for removing interfering substances and exchanging the antibody into a suitable conjugation buffer.[18][19][20]

Materials:

  • Antibody solution

  • Spin column with an appropriate molecular weight cut-off (e.g., 10 kDa)

  • Microcentrifuge

  • Conjugation buffer

Procedure:

  • Add up to 0.5 mL of the antibody solution to the spin cartridge.

  • Centrifuge for 1-3 minutes at the recommended speed (e.g., 15,000 x g) to reduce the buffer volume to approximately 100 µL.

  • Discard the flow-through from the collection tube.

  • Add 400 µL of the desired conjugation buffer to the antibody in the spin cartridge.

  • Repeat steps 2 and 3.

  • Repeat the wash step (steps 4 and 5) at least five times to ensure complete buffer exchange.

  • After the final spin, recover the concentrated and buffer-exchanged antibody from the spin cartridge. Avoid spinning the antibody to dryness.

Protocol 2: General Amine-Reactive Conjugation (NHS Ester)

This is a general protocol for conjugating an NHS-ester-activated molecule to the primary amines (lysine residues) of an antibody.[][21]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS), pH 8.0-8.5, at 1-2 mg/mL

  • NHS-ester-activated molecule

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting or SEC column)

Procedure:

  • Prepare a 10 mM stock solution of the NHS-ester-activated molecule in anhydrous DMSO.

  • Add a 10-fold molar excess of the dissolved NHS ester to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Remove the excess, unreacted crosslinker and byproducts by purifying the conjugate using a desalting column or size-exclusion chromatography.

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody Solution Buffer_Exchange Buffer Exchange (e.g., Spin Column) Antibody->Buffer_Exchange Remove interfering substances Purified_Ab Purified Antibody in Conjugation Buffer Buffer_Exchange->Purified_Ab Add_Reagent Add Conjugation Reagent Purified_Ab->Add_Reagent Incubate Incubate (RT or 4°C) Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Remove excess reagent Analyze Characterize Conjugate Purify->Analyze Final_Product Final Conjugated Antibody Analyze->Final_Product

Caption: A general workflow for antibody conjugation, from preparation to the final product.

Troubleshooting_Decision_Tree Start Precipitation Observed During Conjugation Check_Reagent Check Reagent Concentration & Addition Start->Check_Reagent High_Reagent High Molar Excess? Check_Reagent->High_Reagent Yes Check_Buffer Check Buffer Conditions Check_Reagent->Check_Buffer No Reduce_Reagent Reduce Molar Ratio & Titrate High_Reagent->Reduce_Reagent Yes High_Reagent->Check_Buffer No Consider_Additives Consider Additives (Glycerol, Arginine) Reduce_Reagent->Consider_Additives Wrong_pH pH near pI? Check_Buffer->Wrong_pH Adjust_pH Adjust pH (>1 unit from pI) Wrong_pH->Adjust_pH Yes Check_Ab_Conc Check Antibody Concentration Wrong_pH->Check_Ab_Conc No Adjust_pH->Consider_Additives High_Ab Concentration >5 mg/mL? Check_Ab_Conc->High_Ab Dilute_Ab Dilute Antibody High_Ab->Dilute_Ab Yes High_Ab->Consider_Additives No Dilute_Ab->Consider_Additives

Caption: A decision tree to troubleshoot precipitation issues in antibody conjugation.

References

Technical Support Center: Quenching Unreacted DBCO-NHS Ester in Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching unreacted DBCO-NHS esters in bioconjugation reactions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted DBCO-NHS ester?

Quenching is a critical step to stop the labeling reaction and deactivate any excess, unreacted DBCO-NHS ester.[1] If not quenched, the highly reactive NHS ester can continue to react with primary amines in downstream applications, leading to non-specific labeling of other molecules, high background signals, and potentially interfering with the intended biological function of your labeled molecule.[1][2]

Q2: What are the most common quenching reagents for NHS ester reactions?

The most common quenching reagents are small molecules containing primary amines that rapidly react with the NHS ester. These include:

  • Tris(hydroxymethyl)aminomethane (Tris): Widely used due to its high reactivity with NHS esters.[3][4]

  • Glycine: Another common choice, offering an effective and gentle quenching option.[1][4]

  • Hydroxylamine: Can be used to quench the reaction and has the added benefit of being able to cleave potentially formed ester linkages on tyrosine, serine, and threonine residues.[1][2]

  • Methylamine (B109427): A highly efficient quenching reagent that has been shown to be superior in removing O-acyl esters, which are common side products of NHS ester labeling reactions.[2][5][6][7]

Q3: How do I choose the right quenching reagent for my experiment?

The choice of quenching reagent depends on several factors, including the nature of your biomolecule, the downstream application, and the desired purity of your conjugate.

  • Tris and Glycine are suitable for most standard applications.

  • Hydroxylamine may be preferred if you are concerned about side reactions with hydroxyl-containing amino acids.[2]

  • Methylamine is an excellent choice for applications requiring very high purity and the removal of O-acyl byproducts, such as in proteomics.[5][6][7]

It is important to note that buffers containing primary amines, such as Tris and glycine, should be avoided during the labeling reaction itself as they will compete with the target molecule.[8]

Q4: What are the consequences of incomplete quenching?

Incomplete quenching can lead to several issues:

  • Non-specific binding: Unreacted DBCO-NHS ester can label other proteins or biomolecules in subsequent steps of your experiment, leading to high background and false-positive results.[2]

  • Reduced conjugate stability: The continued reaction of the NHS ester can potentially modify your target molecule in unintended ways, affecting its stability and activity.

  • Inaccurate quantification: Non-specific labeling can interfere with accurate determination of the degree of labeling (DOL).

Q5: How can I remove the quenching reagent and byproducts after the reaction?

After quenching, it is essential to remove the excess quenching reagent, the hydrolyzed NHS, and any other reaction byproducts. Common purification methods include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is a rapid and effective method for separating the labeled protein from small molecules based on their size.[9][10][11][12]

  • Dialysis: A simple and gentle method suitable for large sample volumes, though it is slower than SEC.[11][13]

  • Spin Desalting Columns: Convenient for small sample volumes and rapid buffer exchange.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background or non-specific binding in downstream assays. Incomplete quenching of unreacted DBCO-NHS ester.- Ensure the quenching reagent is added at the recommended final concentration (e.g., 20-50 mM for Tris or glycine).[1] - Increase the incubation time for the quenching step (e.g., 15-30 minutes at room temperature).[6] - Confirm the pH of the quenching buffer is appropriate (typically around pH 8.0 for Tris).[14][15]
Presence of aggregates of the labeled protein.- Optimize the molar excess of the DBCO-NHS ester to avoid over-labeling, which can lead to aggregation.[2] - Purify the labeled protein using size exclusion chromatography to remove aggregates.[10]
Low labeling efficiency. The quenching reagent was present during the labeling reaction.- Ensure that the labeling buffer is free of primary amines (e.g., Tris, glycine). Use buffers like PBS, borate, or carbonate.[5][8]
Hydrolysis of the DBCO-NHS ester.- Prepare the DBCO-NHS ester solution immediately before use.[8] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]
Loss of biological activity of the labeled molecule. The quenching conditions are too harsh.- Consider using a milder quenching reagent like glycine. - Optimize the concentration of the quenching reagent and the incubation time to find the mildest effective conditions.
The quenching reagent interferes with the downstream assay.- Ensure complete removal of the quenching reagent through a thorough purification step like size exclusion chromatography or dialysis.[9][13]

Quantitative Data Summary

The following tables provide a summary of recommended conditions for quenching and a comparison of different quenching agents.

Table 1: Recommended Quenching Conditions for NHS Esters

Quenching ReagentTypical Final ConcentrationRecommended Incubation TimeIncubation Temperature
Tris-HCl 20-100 mM15-30 minutesRoom Temperature
Glycine 20-100 mM15-30 minutesRoom Temperature
Hydroxylamine 10-50 mM15-60 minutesRoom Temperature
Methylamine 0.4 M60 minutesRoom Temperature

Data compiled from multiple sources.[1][2][6][14][15]

Table 2: Qualitative Comparison of Common Quenching Agents

Quenching ReagentPrimary FunctionKey AdvantagesConsiderations
Tris Quenches unreacted NHS esterHighly efficient and fast-acting.[16]Can potentially reverse some cross-linking in certain applications (e.g., formaldehyde (B43269) cross-linking).[3]
Glycine Quenches unreacted NHS esterGentle and effective.[1]Generally considered a very safe and standard choice.
Hydroxylamine Quenches unreacted NHS ester and cleaves O-acyl estersCan remove common side-products of NHS ester reactions.[2]May not be as efficient as methylamine in removing all O-acyl esters.[6]
Methylamine Quenches unreacted NHS ester and efficiently cleaves O-acyl estersSuperior performance in removing O-acyl esters, leading to higher purity conjugates.[5][6]May require more optimization for specific applications.[2][7]

Experimental Protocols

Protocol 1: Standard Quenching of DBCO-NHS Ester Reaction using Tris-HCl

This protocol describes a general procedure for quenching a DBCO-NHS ester labeling reaction with Tris-HCl.

Materials:

  • DBCO-labeled biomolecule reaction mixture

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification supplies (e.g., size exclusion chromatography column or dialysis cassette)

Procedure:

  • Following the completion of the DBCO-NHS ester labeling reaction, add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[14]

  • Gently mix the solution by pipetting or vortexing.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.[6]

  • Proceed immediately to the purification step to remove the excess quenching reagent, hydrolyzed NHS, and other byproducts.[9][13]

Protocol 2: Enhanced Quenching and Side-Product Removal using Methylamine

This protocol is recommended for applications requiring high purity and the removal of potential O-acyl ester side products.

Materials:

  • DBCO-labeled biomolecule reaction mixture

  • Methylamine solution (e.g., 40% in water)

  • Purification supplies (e.g., size exclusion chromatography column or spin desalting column)

Procedure:

  • After the DBCO-NHS ester labeling reaction, add the methylamine solution to the reaction mixture to a final concentration of 0.4 M.[2]

  • Gently mix the solution.

  • Incubate the reaction mixture for 60 minutes at room temperature.[2]

  • Immediately purify the DBCO-labeled biomolecule to remove methylamine and other small molecules.[10]

Visualizations

G DBCO-NHS Ester Labeling and Quenching Workflow cluster_0 Labeling Reaction cluster_1 Quenching cluster_2 Purification Biomolecule Biomolecule Reaction Mixture Reaction Mixture Biomolecule->Reaction Mixture DBCO-NHS Ester DBCO-NHS Ester DBCO-NHS Ester->Reaction Mixture Quenched Reaction Quenched Reaction Reaction Mixture->Quenched Reaction Add Quenching Reagent Quenching Reagent Quenching Reagent Quenching Reagent->Quenched Reaction Purification Purification Quenched Reaction->Purification Remove Byproducts Pure DBCO-Biomolecule Pure DBCO-Biomolecule Purification->Pure DBCO-Biomolecule

Caption: Workflow for DBCO-NHS ester labeling, quenching, and purification.

G Chemical Reaction of NHS Ester Quenching Unreacted_DBCO_NHS Unreacted DBCO-NHS Ester Quenched_Product Stable, Inactive Amide Product Unreacted_DBCO_NHS->Quenched_Product + Quenching_Agent Quenching Reagent (e.g., Tris, Glycine) with Primary Amine Quenching_Agent->Quenched_Product + NHS_byproduct N-Hydroxysuccinimide (byproduct) Quenched_Product->NHS_byproduct releases

Caption: Quenching of unreacted DBCO-NHS ester with a primary amine.

G Troubleshooting High Background Start High Background Signal? Check_Quenching Was quenching performed correctly? Start->Check_Quenching Yes Check_Purification Was the conjugate purified properly? Check_Quenching->Check_Purification Yes Solution_Quenching Optimize quenching: - Increase quencher concentration - Increase incubation time Check_Quenching->Solution_Quenching No Check_Aggregation Is there evidence of protein aggregation? Check_Purification->Check_Aggregation Yes Solution_Purification Improve purification: - Use size exclusion chromatography - Ensure complete removal of small molecules Check_Purification->Solution_Purification No Solution_Aggregation Optimize labeling: - Reduce molar excess of DBCO-NHS ester - Purify to remove aggregates Check_Aggregation->Solution_Aggregation Yes End Problem Resolved Check_Aggregation->End No Solution_Quenching->End Solution_Purification->End Solution_Aggregation->End

References

Technical Support Center: Storage and Handling of DBCO-Functionalized Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-functionalized biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for DBCO-functionalized biomolecules?

A: For long-term storage, it is recommended to store DBCO-functionalized biomolecules at -20°C or colder (-80°C).[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the biomolecules into single-use volumes.[4][5][6] For short-term storage (up to a few days), 4°C is generally acceptable.[1]

Q2: Which buffers are suitable for storing DBCO-functionalized biomolecules?

A: Use non-amine containing buffers at a pH between 7 and 9, such as Phosphate-Buffered Saline (PBS).[1] It is crucial to avoid buffers containing azides, as they will react with the DBCO group.[1][2] Buffers containing thiols (e.g., DTT, TCEP) should also be avoided as they can potentially interact with the DBCO moiety.[1]

Q3: How stable is the DBCO group on a biomolecule during storage?

A: The stability of the DBCO group can vary depending on the biomolecule and storage conditions. For example, DBCO-modified goat IgG shows a 3-5% loss of reactivity towards azides after four weeks of storage at 4°C or -20°C.[1] DBCO-functionalized antibodies are generally stable for up to a month at -20°C, though a gradual loss of reactivity can occur due to oxidation and hydrolysis.[2][3]

Q4: Can I store DBCO-NHS esters after dissolving them in an organic solvent?

A: DBCO-NHS esters are sensitive to moisture and should be stored desiccated at -20°C in their solid form.[1] Once dissolved in an anhydrous organic solvent like DMSO or DMF, they should be used immediately.[1][7] Stock solutions of DBCO-NHS esters in anhydrous DMSO can be stored for 2-3 months at -20°C, but it is crucial to prevent moisture contamination.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of DBCO-functionalized biomolecules.

Issue 1: Low or no signal in downstream applications (e.g., click chemistry conjugation).

This often indicates a loss of reactivity of the DBCO group.

Possible Cause Recommended Solution
Improper Storage Temperature Always store DBCO-functionalized biomolecules at -20°C or -80°C for long-term storage. Avoid prolonged storage at 4°C.
Repeated Freeze-Thaw Cycles Aliquot the biomolecule into single-use volumes upon receipt to minimize freeze-thaw cycles.[4][5][6]
Presence of Incompatible Buffer Components Ensure the storage buffer is free of azides and thiols.[1] If necessary, perform a buffer exchange into a recommended buffer like PBS.
Hydrolysis of the DBCO Group Maintain a neutral to slightly basic pH (7-9) in the storage buffer. Avoid acidic conditions.
Oxidation of the DBCO Group While difficult to completely prevent, storing at low temperatures and protecting from light can help minimize oxidation.

Issue 2: Aggregation or precipitation of the DBCO-functionalized protein upon storage.

The DBCO group is hydrophobic, and its introduction onto a protein surface can increase the propensity for aggregation.[9]

Possible Cause Recommended Solution
Increased Hydrophobicity Store the protein at a lower concentration (e.g., 1-5 mg/mL) to reduce intermolecular interactions.[7][9]
Suboptimal Buffer Conditions Screen different buffer conditions, including variations in pH and ionic strength, to find the optimal buffer for your specific protein.[9]
Freeze-Thaw Stress Incorporate a cryoprotectant such as glycerol (B35011) (at 25-50% v/v) into the storage buffer before freezing to mitigate freeze-thaw induced aggregation.[6][7]
High Degree of Labeling (DOL) A high number of DBCO molecules per protein can significantly increase hydrophobicity. If aggregation is a persistent issue, consider reducing the molar excess of the DBCO reagent during the labeling reaction.[9]

Quantitative Stability Data

The following tables summarize the stability of DBCO-functionalized biomolecules under various storage conditions.

Table 1: Stability of DBCO-Functionalized Antibodies

BiomoleculeStorage TemperatureStorage DurationReactivity LossReference
DBCO-modified goat IgG4°C or -20°C4 weeks3-5%[1]
DBCO-functionalized antibody-20°C1 monthGradual decrease[2][3]

Table 2: Stability of DBCO Reagents

ReagentSolventStorage TemperatureStorage DurationStability NotesReference
DBCO-NHS ester (solid)--20°C> 1 yearStore desiccated[8]
DBCO-NHS ester (solution)Anhydrous DMSO-20°C2-3 monthsProtect from moisture[8]

Experimental Protocols

Protocol 1: Assessment of DBCO-Functionalized Antibody Stability by HPLC

This protocol describes a general method to assess the stability of a DBCO-functionalized antibody over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • DBCO-functionalized antibody

  • Storage buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • Size-exclusion chromatography (SEC) column suitable for antibodies

  • Mobile phase compatible with the SEC column and antibody

Procedure:

  • Initial Analysis (T=0):

    • Immediately after purification, dilute a small aliquot of the DBCO-functionalized antibody to a suitable concentration in the mobile phase.

    • Inject the sample onto the SEC-HPLC system.

    • Monitor the elution profile at 280 nm (for the protein) and 309 nm (for the DBCO group).

    • Record the peak area and retention time of the main conjugate peak. This will serve as the baseline (100% integrity).

  • Time-Course Study:

    • Store aliquots of the DBCO-functionalized antibody at the desired storage conditions (e.g., 4°C, -20°C, -80°C).

    • At predetermined time points (e.g., 1 week, 4 weeks, 3 months, 6 months), thaw one aliquot (if frozen) and prepare it for HPLC analysis as described in step 1.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (T=0) chromatogram.

    • Calculate the percentage of the main conjugate peak area relative to the total peak area at each time point. A decrease in the main peak area or the appearance of new peaks (e.g., aggregates at earlier retention times or fragments at later retention times) indicates degradation.

    • The loss of DBCO reactivity can be inferred by a decrease in the absorbance ratio of 309 nm to 280 nm for the main peak over time.

Protocol 2: Functional Assessment of Stored DBCO-Biomolecules via a Click Reaction

This protocol allows for the functional assessment of the stored DBCO-biomolecule by measuring its ability to react with an azide-containing molecule.

Materials:

  • Stored DBCO-functionalized biomolecule

  • Freshly prepared azide-functionalized fluorescent dye (e.g., Azide-PEG4-Fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Method for analysis (e.g., SDS-PAGE with fluorescence imaging, microplate reader)

Procedure:

  • Reaction Setup:

    • Prepare a series of reactions by mixing a fixed concentration of the stored DBCO-biomolecule with a molar excess of the azide-functionalized fluorescent dye.

    • Include a positive control using a freshly prepared or known active DBCO-biomolecule.

    • Incubate the reactions at room temperature for a defined period (e.g., 1-4 hours).

  • Analysis:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE. Visualize the gel using a fluorescence imager to detect the fluorescently labeled biomolecule. The intensity of the fluorescent band will be proportional to the amount of active DBCO on the stored biomolecule.

    • Microplate Reader: If the unreacted fluorescent dye can be removed (e.g., via spin column), the fluorescence of the final product can be quantified using a microplate reader.

  • Data Interpretation:

    • Compare the fluorescence signal from the stored sample to the positive control. A reduced signal indicates a loss of DBCO reactivity during storage.

Visual Guides

experimental_workflow cluster_storage Storage Conditions cluster_stability_assessment Stability Assessment cluster_troubleshooting Troubleshooting storage_temp Temperature (-20°C or -80°C) hplc HPLC Analysis (Purity, Aggregation) storage_temp->hplc storage_buffer Buffer (e.g., PBS, pH 7.4) storage_buffer->hplc storage_aliquot Aliquoting functional_assay Functional Assay (Click Reaction) storage_aliquot->functional_assay low_signal Low Signal hplc->low_signal Degradation Detected aggregation Aggregation hplc->aggregation Aggregates Detected functional_assay->low_signal Low Reactivity low_signal->storage_temp low_signal->storage_buffer aggregation->storage_buffer troubleshooting_workflow start Experiment Fails (Low Yield/Signal) check_storage Review Storage Conditions: - Temperature? - Buffer Composition? - Freeze-Thaw Cycles? start->check_storage check_reagents Verify Reagent Integrity: - Fresh DBCO-Biomolecule? - Azide Reagent Active? start->check_reagents check_protocol Examine Experimental Protocol: - Correct Buffer? - Optimal Reaction Time/ Temperature? start->check_protocol solution_storage Optimize Storage: - Aliquot - Use Recommended Buffer - Store at -80°C check_storage->solution_storage Issues Found solution_reagents Use Fresh Reagents: - Synthesize/Purchase New - Confirm Labeling check_reagents->solution_reagents Issues Found solution_protocol Optimize Protocol: - Buffer Exchange - Adjust Time/Temp check_protocol->solution_protocol Issues Found

References

Technical Support Center: Optimizing DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO (Dibenzocyclooctyne) conjugation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during bioconjugation experiments, with a specific focus on the impact of sodium azide (B81097).

Frequently Asked Questions (FAQs)

Q1: Why is my DBCO conjugation reaction failing or showing very low efficiency?

A1: One of the most common reasons for poor DBCO conjugation efficiency is the presence of sodium azide (NaN₃) in your reaction buffer.[1][2][3] Sodium azide, a widely used preservative in antibody and protein solutions, is an inorganic azide that directly reacts with and quenches the DBCO molecule.[4][5] This side reaction depletes the DBCO reagent, making it unavailable for conjugation with your azide-labeled molecule of interest.[3] Other potential causes include the degradation of DBCO reagents (especially DBCO-NHS esters, which are moisture-sensitive), suboptimal reaction conditions (pH, temperature, concentration), or steric hindrance between the molecules you are trying to conjugate.[6]

Q2: How much sodium azide is enough to inhibit my reaction?

A2: Even low concentrations of sodium azide can significantly hinder Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[4] The efficiency of the reaction can drop dramatically even at sodium azide concentrations as low as 0.03 wt% (4.6 mM).[4] Therefore, it is crucial to ensure your reaction environment is free from sodium azide.[2][3][6][7]

Q3: Are there any other common buffer components I should avoid in DBCO conjugation reactions?

A3: Yes. Buffers containing primary amines, such as Tris or glycine, should be avoided when using DBCO-NHS esters, as they will compete with the intended reaction with the amine groups on your protein or molecule of interest.[2][7]

Q4: What are the ideal buffer conditions for a DBCO conjugation reaction?

A4: For optimal performance, use a non-amine-containing buffer with a pH between 7 and 9.[2][6] Commonly recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2]

Q5: How can I remove sodium azide from my protein or antibody solution before conjugation?

A5: There are several effective methods to remove sodium azide, primarily based on the principles of molecular weight-based separation. These include:

  • Dialysis: Ideal for larger sample volumes (0.1 mL to 70 mL). A dialysis membrane with a molecular weight cut-off (MWCO) of 10-30 kDa will retain antibodies (e.g., IgG at ~150 kDa) while allowing the much smaller sodium azide molecules (65 Da) to diffuse out.[8][9]

  • Desalting Columns/Spin Columns: Suitable for smaller sample volumes (1-3 mL). These columns use size-exclusion chromatography to separate larger molecules (your protein) from smaller molecules like sodium azide.[8][9]

  • Antibody Purification Kits: Commercially available kits, often based on Protein A/G affinity chromatography, can also be used to purify the antibody and remove contaminants like sodium azide.[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Presence of sodium azide in the reaction buffer.Remove sodium azide from your sample using dialysis or a desalting column prior to the reaction.[1][8]
DBCO-NHS ester has hydrolyzed due to moisture.Prepare fresh DBCO-NHS ester solution in anhydrous DMSO or DMF immediately before use.[1] Store solid DBCO reagents at -20°C.[1]
Suboptimal reaction conditions.Ensure the reaction pH is between 7 and 9.[2] Increase reactant concentrations or incubation time. Reactions can be performed at room temperature or 4°C, with higher temperatures (up to 37°C) potentially increasing efficiency.[2][6]
Steric hindrance between large biomolecules.Consider using DBCO and azide reagents with longer PEG linkers to increase the distance between the reactive groups.[3][6]
Precipitation of Protein during Conjugation High degree of labeling with hydrophobic DBCO molecules.Reduce the molar excess of the DBCO reagent used during the labeling step. Hydrophilic PEG linkers on the DBCO reagent can also help mitigate this issue.[3][6]

Quantitative Data: Effect of Sodium Azide on Conjugation Efficiency

The following table summarizes the impact of varying concentrations of sodium azide on the degree of labeling (DOL) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction where an azide-modified ovalbumin was conjugated with a DBCO-containing dye.

SampleSodium Azide Concentration (wt%)Sodium Azide Concentration (mM)Degree of Labeling (DOL)
Positive Control0%01.00
Sample 10.03%4.60.40
Sample 20.3%460.15
Sample 33%4600.13
Negative Control0% (unmodified albumin)00.12

Data adapted from Lumiprobe. The results clearly demonstrate that even a small amount of sodium azide (0.03%) can significantly reduce the labeling efficiency of a SPAAC reaction.[4]

Experimental Protocols

Protocol 1: Removal of Sodium Azide by Spin Desalting Column

This protocol is suitable for sample volumes of 1-3 mL.[8]

  • Prepare the Column: Remove the cap from a spin desalting column and centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.

  • Equilibrate: Place the column in a collection tube. Add your desired azide-free buffer (e.g., PBS, pH 7.4) to the column and centrifuge at 1,000 x g for 2 minutes. Repeat this step 3-4 times, discarding the flow-through each time.[8][9]

  • Load Sample: Add your antibody or protein sample to the center of the packed resin bed.

  • Elute: Centrifuge the column at 1,000 x g for 2 minutes. The eluate in the collection tube is your purified, azide-free sample.[9][10]

Protocol 2: General DBCO Conjugation to an Azide-Modified Protein
  • Prepare Reactants:

    • Ensure your azide-modified protein is in an azide-free, amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve the DBCO-reagent (e.g., DBCO-PEG4-NHS ester) in anhydrous DMSO or DMF to a stock concentration of 10-100 mM immediately before use.[1][5]

  • Reaction Setup:

    • Add the DBCO-reagent solution to your azide-modified protein solution. A molar excess of 1.5 to 3 equivalents of the DBCO-conjugate to 1 equivalent of the azide-containing protein is often recommended.[2]

  • Incubation:

    • Incubate the reaction mixture for 2 to 12 hours at room temperature or overnight at 4°C.[2][3] Longer incubation times can improve efficiency.[2]

  • Purification (Optional):

    • If necessary, remove excess, unreacted DBCO reagent by size-exclusion chromatography or dialysis.[2]

Visualizations

cluster_0 DBCO Conjugation Reaction cluster_1 Interference Pathway DBCO DBCO-labeled Molecule Conjugate Stable Triazole Conjugate DBCO->Conjugate Reacts with QuenchedDBCO Quenched DBCO (Inactive) DBCO->QuenchedDBCO Azide Azide-labeled Molecule Azide->Conjugate SodiumAzide Sodium Azide (NaN₃) SodiumAzide->QuenchedDBCO Competes and Reacts

Caption: Competitive reaction between DBCO, its intended azide partner, and interfering sodium azide.

start Start: Protein Solution (contains NaN₃) removal 1. Sodium Azide Removal (Dialysis or Desalting) start->removal azide_free Azide-Free Protein Solution removal->azide_free conjugation 2. DBCO Conjugation (Add DBCO Reagent) azide_free->conjugation purification 3. Purification (Optional) conjugation->purification final Final Conjugate purification->final

Caption: Recommended experimental workflow for successful DBCO conjugation.

References

Technical Support Center: Determining the Degree of Labeling for DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for accurately determining the Degree of Labeling (DoL) for Dibenzocyclooctyne (DBCO) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DoL)?

The Degree of Labeling (DoL), also referred to as the degree of substitution (DoS), represents the average number of DBCO molecules covalently attached to a single biomolecule, such as a protein, antibody, or nanoparticle.[1][2][3]

Q2: Why is it crucial to determine the DoL?

Determining the DoL is critical for ensuring the quality, functionality, and consistency of DBCO-conjugated biomolecules.[4] It allows for:

  • Batch-to-batch consistency: Ensuring reproducible results in downstream applications.

  • Functional integrity: Over-labeling can sometimes compromise the biological activity of the biomolecule, while under-labeling may lead to poor performance in subsequent reactions.

  • Optimization of conjugation reactions: The DoL provides feedback for optimizing reaction conditions such as the molar excess of the DBCO reagent.[5][6]

Q3: What are the common methods for determining the DoL of DBCO conjugates?

The most common analytical techniques for determining the DoL of DBCO conjugates are:

  • UV-Vis Spectroscopy: A rapid and widely available method that quantifies the DBCO concentration based on its characteristic absorbance peak around 309 nm.[7][8]

  • Mass Spectrometry (MS): Provides a precise mass measurement of the conjugate, allowing for the confirmation of successful labeling and the identification of different labeled species.[2][9]

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), separates labeled from unlabeled molecules and can provide both qualitative and quantitative data.[7]

Q4: What factors can influence the final DoL?

Several factors can affect the efficiency of DBCO labeling and the resulting DoL:

  • Molar excess of DBCO reagent: Increasing the molar ratio of the DBCO reagent to the biomolecule generally leads to a higher DoL.[5][10]

  • Protein concentration: Higher protein concentrations may require less of the crosslinking reagent.[5][6]

  • Reaction buffer: The pH and composition of the buffer are important. Buffers containing primary amines (e.g., Tris) or azides should be avoided as they can interfere with the reaction.[1][6][11]

  • Reaction time and temperature: Longer incubation times or higher temperatures (e.g., 37°C) can increase conjugation efficiency.[1][5]

  • Steric hindrance: The accessibility of the reactive sites on the biomolecule can be limited by the bulky nature of the DBCO group or the surrounding molecular structure.[12]

Troubleshooting Guide

Q1: I'm observing very low or no conjugation. What are the possible causes?

  • Reagent Degradation: DBCO-NHS esters are sensitive to moisture and can hydrolyze, becoming inactive. Ensure the reagent is equilibrated to room temperature before opening and stored in a desiccated environment.[5][12]

  • Incorrect Reagent Ratio: A suboptimal molar ratio of DBCO to your target molecule can limit the reaction. It may be necessary to empirically determine the optimal molar excess.[5][12]

  • Suboptimal Reaction Conditions: Low reactant concentrations, inappropriate buffer composition (e.g., presence of primary amines or sodium azide), incorrect pH, or insufficient incubation time can all negatively impact conjugation efficiency.[11][12]

  • Failure to Confirm Labeling: It's important to confirm that both molecules have been successfully labeled with DBCO and azide, respectively, before proceeding with the conjugation step.[12]

Q2: My DoL is inconsistent between different batches. How can I improve reproducibility?

  • Standardize Protocols: Ensure all reaction parameters, including reagent concentrations, buffer composition, pH, temperature, and incubation times, are kept consistent.

  • Reagent Quality: Use fresh, high-quality reagents. Reconstituted DBCO-NHS esters should be used immediately.[6]

  • Purification: Ensure the initial biomolecule is pure. Impurities can interfere with the labeling reaction.[5]

Q3: My protein conjugate precipitated out of solution during the labeling reaction. What happened?

DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[12] To mitigate this, consider:

  • Reducing the molar excess of the DBCO reagent.

  • Using a DBCO reagent with a hydrophilic spacer , such as PEG, to improve the solubility of the conjugate.[1][5]

Q4: The absorbance readings from my UV-Vis spectrophotometer seem incorrect. What should I check?

  • Buffer Interference: Ensure the buffer used for blanking the spectrophotometer is the same as the one your conjugate is in.

  • Correction Factor: When calculating protein concentration at 280 nm, a correction factor is needed to account for the absorbance contribution of the DBCO group at that wavelength.[5][9]

  • Baseline Correction: For nanoparticle suspensions, it is important to establish a baseline spectrum before the reaction.[4]

Q5: I am having trouble interpreting my mass spectrometry data.

Mass spectrometry of large biomolecules can be complex. You may observe a distribution of species with different numbers of DBCO labels. The data can be deconvoluted to determine the average DoL.[13] If you see a complex mixture, it could indicate incomplete reaction or the presence of multiple reactive sites with varying accessibility.

Q6: My HPLC analysis shows multiple peaks or poor separation.

  • Multiple Peaks: The presence of multiple peaks can indicate a heterogeneous mixture of unlabeled, single-labeled, and multi-labeled species.[2]

  • Poor Separation: Optimizing the HPLC gradient is crucial for good resolution. A shallow gradient is often necessary to separate species with small differences in hydrophobicity.[7] The choice of column (e.g., C4, C8, C18) will also significantly impact separation.

Comparison of Analytical Techniques for DoL Determination

Technique Principle Information Provided Advantages Limitations
UV-Vis Spectroscopy Measurement of light absorbance. DBCO has a characteristic absorbance peak around 309 nm.[7]Quantitative (DBCO loading), Degree of Labeling (DoL).[7]Simple, rapid, widely available, non-destructive.[4][7]Indirect measurement; potential for interference from other molecules that absorb in the same region.[4][7] Does not confirm the site of labeling.[7]
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Measurement of the mass-to-charge ratio of ions.[7]Precise mass confirmation of the conjugate, allowing for the determination of different species (unconjugated, single-labeled, multi-labeled).[9]Highly accurate and provides detailed structural information.[4]Requires specialized equipment and expertise in data analysis. Can be low throughput.[4][9]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The hydrophobic DBCO group alters the retention time.[7]Confirmation of successful conjugation through retention time shift. Can provide both qualitative and quantitative data.[7]High resolution and sensitivity. Can be used for purification of the final conjugate.[7]Can be time-consuming and requires specialized equipment. May require denaturing conditions for proteins.[2][7]

Experimental Protocols

Protocol 1: Determining Degree of Labeling (DoL) using UV-Vis Spectroscopy

This protocol allows for the calculation of the average number of DBCO molecules per protein.

Materials:

  • Purified DBCO-labeled protein conjugate in a suitable buffer (e.g., PBS).

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes or a NanoDrop spectrophotometer.

Procedure:

  • Set the spectrophotometer to measure absorbance in the UV range (e.g., 230-400 nm).

  • Blank the instrument using the same buffer the protein conjugate is dissolved in.

  • Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309).[5][9]

  • Calculate the concentration of the protein and the DBCO moiety.

  • Calculate the Degree of Labeling (DoL).

Calculations:

  • Calculate the molar concentration of DBCO:

    • Molarity of DBCO (M) = A309 / ε_DBCO

    • Where ε_DBCO is the molar extinction coefficient of DBCO (~12,000 M⁻¹cm⁻¹ at 309 nm).[2][5]

  • Calculate the molar concentration of the protein (e.g., IgG):

    • Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[2][3]

    • The Correction Factor (CF) accounts for the absorbance of DBCO at 280 nm. This value is often provided by the reagent supplier (e.g., 0.90).[5]

  • Calculate the Degree of Labeling (DoL):

    • DoL = Molarity of DBCO / Molarity of Protein

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry provides the most accurate determination of the DoL by measuring the mass increase upon conjugation.

General Workflow:

  • Sample Preparation: Prepare the purified DBCO-conjugate at an appropriate concentration in a buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium (B1175870) bicarbonate).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

  • Data Acquisition: Acquire the mass spectrum of the conjugate.

  • Data Processing: Deconvolute the raw data to obtain the molecular weights of the different species present in the sample (unlabeled, +1 DBCO, +2 DBCO, etc.).

  • DoL Calculation: The average DoL can be calculated from the relative abundance of each labeled species.[13]

Protocol 3: Analysis by Reverse-Phase HPLC (RP-HPLC)

This method separates the DBCO-labeled protein from the unlabeled protein based on increased hydrophobicity.

Instrumentation and Mobile Phases:

  • HPLC System: A standard HPLC system with a UV detector capable of monitoring at 280 nm and 309 nm.[7]

  • Column: A C4 or C8 reverse-phase column is often suitable for protein separations.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

Procedure:

  • Equilibrate the column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject a sample of the unlabeled protein as a control to determine its retention time.

  • Inject the purified DBCO-labeled protein conjugate.

  • Run a linear gradient from low to high organic solvent (e.g., 5% to 95% Mobile Phase B over 30-60 minutes) to elute the proteins.[7]

  • Analyze the chromatogram: Successful labeling is indicated by the appearance of one or more new peaks with a longer retention time compared to the unlabeled protein.[7] The area under the peaks can be used to estimate the relative amounts of each species.

Visualizations

G cluster_0 DBCO Conjugation & Purification cluster_1 DoL Determination A Biomolecule (e.g., Protein) C Conjugation Reaction (Buffer, Temp, Time) A->C B DBCO Reagent (e.g., DBCO-NHS) B->C D Purification (e.g., Desalting Column) C->D E UV-Vis Spectroscopy (A280, A309) D->E F Mass Spectrometry (Mass Increase) D->F G RP-HPLC (Retention Time Shift) D->G H Calculate DoL E->H F->H G->H

Caption: General workflow for DBCO conjugation and DoL determination.

G Start Need to Determine DoL? Q_Speed Need a quick estimate? Start->Q_Speed Q_Accuracy Need precise mass confirmation? Q_Speed->Q_Accuracy No Method_UV Use UV-Vis Spectroscopy Q_Speed->Method_UV Yes Q_Purification Need to purify and quantify? Q_Accuracy->Q_Purification No Method_MS Use Mass Spectrometry Q_Accuracy->Method_MS Yes Method_HPLC Use RP-HPLC Q_Purification->Method_HPLC Yes G cluster_0 Principle cluster_1 Measurement cluster_2 Calculation A DBCO-Conjugate has two key absorbance peaks B Measure Absorbance at ~280 nm (Mainly from Protein) A->B C Measure Absorbance at ~309 nm (From DBCO) A->C D Calculate Protein Concentration (Correcting for DBCO absorbance at 280 nm) B->D E Calculate DBCO Concentration C->E F DoL = [DBCO] / [Protein] D->F E->F

References

Validation & Comparative

A Head-to-Head Comparison of Dbco-nhco-peg2-CH2cooh and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and safety. This guide provides an objective, data-driven comparison of two prominent linker technologies: the modern Dbco-nhco-peg2-CH2cooh, which utilizes bioorthogonal click chemistry, and the conventional SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.

Introduction to the Linkers

This compound is a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid. The DBCO group enables highly specific and efficient conjugation to azide-modified antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[][2] This bioorthogonal reaction proceeds under mild, physiological conditions, preserving the integrity of the antibody.[] The hydrophilic PEG2 spacer enhances the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can help to reduce aggregation and improve the pharmacokinetic profile.[3][]

SMCC is a classic heterobifunctional crosslinker characterized by an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[5][6] The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. The maleimide group then reacts with sulfhydryl groups on the cytotoxic payload to form a stable thioether bond.[6] SMCC is considered a non-cleavable linker, meaning the payload is released only after the complete degradation of the antibody within the lysosome of the target cell.[5][7] This generally leads to high plasma stability.[5][8]

Comparative Performance Data

Direct head-to-head experimental data for ADCs constructed with the exact this compound versus SMCC linker is limited in publicly available literature. However, by compiling data from studies comparing similar DBCO-PEG and SMCC linker technologies, we can draw meaningful comparisons.

Table 1: Physicochemical and Stability Comparison
FeatureThis compound LinkerSMCC LinkerReferences
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click ChemistryAmine (Lysine) to Thiol Coupling[5][9]
Homogeneity (DAR) More homogeneous, well-defined DAR achievable through site-specific conjugation.Heterogeneous mixture of ADC species with varying DARs due to random lysine conjugation.[10][11]
Hydrophilicity High, due to the PEG spacer.Low, the linker itself is hydrophobic.[9][12]
Aggregation Propensity Lower, especially with hydrophobic payloads and higher DARs.Higher, particularly with hydrophobic payloads, which can lead to faster clearance.[12][13][14]
Plasma Stability High, due to the stable triazole and amide bonds.High, due to stable amide and thioether bonds (non-cleavable).[5][9]
Reaction Efficiency High efficiency under physiological conditions.Generally efficient, but can be influenced by pH and buffer components.[9]
Biocompatibility Excellent, as it avoids the use of cytotoxic copper catalysts.Generally good, but the maleimide group can have off-target reactivity.[9]
Table 2: In Vitro and In Vivo Performance Comparison (Representative Data)
ParameterADC with DBCO-PEG LinkerADC with SMCC LinkerReferences
In Vitro Cytotoxicity (IC50) Potent, target-specific cell killing. May show slightly lower IC50 values due to higher stability and homogeneity.Potent, target-specific cell killing.[10]
In Vivo Half-Life Can be significantly extended due to the hydrophilic PEG spacer, leading to improved pharmacokinetics.Generally shorter half-life compared to PEGylated counterparts.[12][15]
Tumor Growth Inhibition Potentially stronger in heterogeneous tumors if a cleavable moiety is included with the payload (enabling a bystander effect). Enhanced efficacy can be observed due to improved pharmacokinetics.Strong in tumors with high and homogenous antigen expression.[6]
Off-Target Toxicity Can be reduced due to improved pharmacokinetics and reduced aggregation.Potential for off-target toxicity due to the hydrophobicity of the linker and payload combination.[12][16]
Therapeutic Window Potentially wider due to improved safety profile and efficacy.Can be narrower if off-target toxicity is significant.[5][6]

Experimental Protocols and Methodologies

Detailed and standardized protocols are crucial for the successful synthesis and evaluation of ADCs.

ADC Conjugation Protocols

This protocol involves a two-step process: activation of the linker's carboxylic acid and subsequent conjugation to the antibody, followed by the click chemistry reaction with an azide-modified payload.

Step 1: Antibody Modification with DBCO-Linker

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in an anhydrous organic solvent like DMF or DMSO.[17]

    • Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an activation buffer (e.g., 0.1 M MES, pH 5.5).[17]

    • Prepare the antibody in a coupling buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[17]

  • Linker Activation:

    • In a microfuge tube, combine the this compound solution with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS.[17]

    • Incubate for 15-30 minutes at room temperature to form the DBCO-NHS ester.[17]

  • Conjugation to Antibody:

    • Add the activated DBCO-NHS ester solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point.[18]

    • Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[18]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[17]

  • Purification:

    • Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against PBS.[2]

Step 2: Conjugation of Azide-Modified Payload via SPAAC

  • Reaction Setup:

    • Combine the purified DBCO-functionalized antibody with a 1.5- to 3-fold molar excess of the azide-modified cytotoxic payload in a reaction buffer (e.g., PBS, pH 7.4).[2]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[2]

  • Final Purification:

    • Purify the final ADC product to remove unconjugated payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[2]

This is also a two-step process involving the activation of the antibody with SMCC followed by conjugation to a thiol-containing payload.[6][8]

Step 1: Antibody Activation with SMCC

  • Reagent Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • Prepare a fresh stock solution of SMCC (e.g., 10 mM) in an organic solvent like DMSO or DMF.[14]

  • Activation Reaction:

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[14]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[19]

  • Purification:

    • Remove excess SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0).[14]

Step 2: Conjugation of Thiol-Containing Payload

  • Payload Preparation:

    • If the payload contains disulfide bonds, it may need to be reduced to generate free thiols using a reducing agent like TCEP or DTT. The reducing agent must be removed prior to conjugation.[8]

  • Conjugation Reaction:

    • Add the thiol-containing payload to the purified, maleimide-activated antibody. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.[6]

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Final Purification:

    • Quench any unreacted maleimide groups by adding a thiol-containing reagent like cysteine or N-acetylcysteine.

    • Purify the final ADC using SEC, TFF, or hydrophobic interaction chromatography (HIC) to remove excess payload and other impurities.[6]

Key Experimental Assays

This assay determines the potency of the ADC in killing target cancer cells.[5][20]

  • Cell Seeding:

    • Seed antigen-positive and antigen-negative cancer cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

    • Add the diluted compounds to the cells and incubate for 72-120 hours.[9]

  • Cell Viability Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[5]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an SDS-HCl solution).[20]

    • Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curves to determine the IC50 value for each compound.[9]

This protocol assesses the stability of the ADC in a physiological environment.[21][22]

  • Animal Dosing:

    • Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).[22]

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0, 24, 48, 96, 168 hours) post-injection and process to obtain plasma.[22]

  • ADC Analysis:

    • Quantify the concentration of the total antibody and the intact ADC (with payload attached) in the plasma samples using methods like ELISA or LC-MS.[21][22]

  • Data Analysis:

    • Determine the drug-to-antibody ratio (DAR) over time to assess the rate of payload deconjugation. A stable linker will show a minimal decrease in DAR over the study period.[23]

Accurate DAR determination is crucial for ADC characterization.[10][23]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity imparted by the drug-linker, allowing for the quantification of different DAR species.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most detailed analysis by determining the precise mass of the intact ADC and its subunits, enabling accurate DAR calculation and identification of conjugation sites.[13][23]

  • UV/Vis Spectroscopy: A simpler method that can estimate the average DAR based on the differential absorbance of the antibody and the payload at specific wavelengths.[10]

Visualization of Workflows and Pathways

Diagram 1: Conjugation Workflow Comparison

G cluster_DBCO This compound Linker Workflow cluster_SMCC SMCC Linker Workflow dbco_start Azide-Modified Antibody dbco_conjugation Copper-Free Click Chemistry (SPAAC) dbco_start->dbco_conjugation dbco_linker This compound (Activated) dbco_linker->dbco_conjugation dbco_payload Payload dbco_payload->dbco_linker dbco_adc Homogeneous ADC (Site-Specific) dbco_conjugation->dbco_adc smcc_start Native Antibody (Lysine Residues) smcc_activation Antibody Activation smcc_start->smcc_activation smcc_linker SMCC Linker smcc_linker->smcc_activation smcc_payload Thiol-Containing Payload smcc_conjugation Thiol-Maleimide Conjugation smcc_payload->smcc_conjugation smcc_activation->smcc_conjugation smcc_adc Heterogeneous ADC (Random Conjugation) smcc_conjugation->smcc_adc

Caption: Comparative workflows for ADC synthesis using DBCO and SMCC linkers.

Diagram 2: Intracellular Processing of ADCs

G cluster_cell Target Cancer Cell cluster_dbco_processing DBCO-Linker ADC (Potentially Cleavable) cluster_smcc_processing SMCC-Linker ADC (Non-Cleavable) adc_binding ADC Binds to Surface Antigen internalization Internalization (Endocytosis) adc_binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome dbco_lysosome Lysosomal Processing lysosome->dbco_lysosome smcc_lysosome Lysosomal Degradation of Antibody lysosome->smcc_lysosome dbco_release Payload Release (e.g., via cleavable moiety) dbco_lysosome->dbco_release dbco_action Payload Action (e.g., DNA damage, tubulin inhibition) dbco_release->dbco_action bystander Bystander Effect (Payload diffuses to neighboring cells) dbco_release->bystander smcc_release Release of Payload- Linker-Amino Acid smcc_lysosome->smcc_release smcc_action Payload Action (Intracellular) smcc_release->smcc_action

Caption: Intracellular trafficking and payload release mechanisms for ADCs.

Conclusion

The choice between this compound and SMCC linkers depends on the specific goals of the ADC development program.

  • This compound represents a more modern and versatile approach, offering the advantages of site-specific conjugation for a more homogeneous product, improved hydrophilicity to mitigate aggregation and enhance pharmacokinetics, and excellent biocompatibility. This makes it particularly suitable for developing next-generation ADCs, especially those with hydrophobic payloads or where a precisely defined DAR is critical.

  • SMCC remains a robust and well-validated linker technology, prized for its high plasma stability.[5][8] Its non-cleavable nature provides a predictable mechanism of action and can lead to a favorable safety profile.[5] It is a reliable choice for ADCs targeting tumors with high and uniform antigen expression where a bystander effect is not required.

Ultimately, the optimal linker choice requires careful consideration of the antibody, the payload, the target antigen biology, and the desired therapeutic index. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of ADCs constructed with these distinct linker technologies.

References

A Comparative Guide to Dbco-nhco-peg2-CH2cooh and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of bioconjugates, profoundly influencing their efficacy, stability, and pharmacokinetic profiles. Among the diverse linker technologies, Poly(ethylene glycol) (PEG) linkers are widely utilized for their ability to enhance solubility, reduce immunogenicity, and improve in vivo half-life.

This guide provides an objective comparison of the short-chain linker, Dbco-nhco-peg2-CH2cooh, with other PEG linker alternatives. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate the rational selection of the optimal linker for specific research and therapeutic applications, particularly in the development of Antibody-Drug Conjugates (ADCs).

Structural and Functional Overview of this compound

This compound is a heterobifunctional linker designed for copper-free click chemistry. Its structure integrates three key functional components:

  • A Dibenzocyclooctyne (DBCO) group for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3]

  • A short, hydrophilic diethylene glycol (PEG2) spacer that enhances aqueous solubility.[4]

  • A terminal carboxylic acid (COOH) group for forming a stable amide bond with primary amines on proteins or other molecules, typically through activation with reagents like EDC and NHS.[4]

This architecture allows for the precise and stable conjugation of two different molecules, for instance, an antibody to a therapeutic payload.

G cluster_0 This compound Structure cluster_1 Conjugation Pathway DBCO DBCO Group (Reacts with Azide) Amide Amide Bond PEG2 PEG2 Spacer (Hydrophilicity) Acid Carboxylic Acid (Reacts with Amine) Antibody Antibody-NH2 ActivatedLinker Antibody-NHCO-PEG2-DBCO Antibody->ActivatedLinker EDC/NHS Linker Dbco-PEG2-COOH Linker->ActivatedLinker Payload Payload-Azide ADC Antibody-Drug Conjugate (ADC) Payload->ADC ActivatedLinker->ADC SPAAC 'Click'

Caption: Structure of this compound and its conjugation mechanism.

Comparative Analysis of Key Performance Parameters

The length of the PEG chain is a critical design element that significantly impacts the physicochemical and biological properties of a bioconjugate.[5][6] Here, we compare the expected performance of a short PEG2 linker with longer PEG alternatives.

Solubility and Aggregation

A primary function of PEG linkers is to increase the aqueous solubility of hydrophobic payloads and reduce the propensity for aggregation, which is a major challenge in ADC development.[5][7][8]

  • Short PEG Linkers (e.g., PEG2, PEG4): Provide a modest increase in hydrophilicity. While beneficial, they may be insufficient to prevent aggregation when conjugating highly hydrophobic drugs, especially at high drug-to-antibody ratios (DARs).[9]

  • Long PEG Linkers (e.g., PEG8, PEG12, PEG24): Are generally more effective at mitigating hydrophobicity and preventing aggregation, enabling the use of higher DARs without compromising the ADC's properties.[5][10]

Pharmacokinetics (PK) and Clearance

PEGylation is a well-established strategy to improve the PK profile of therapeutics by increasing their hydrodynamic radius, which reduces renal clearance and extends plasma half-life.[7][8]

  • Short PEG Linkers: Have a minimal impact on the overall size of the conjugate, leading to a less pronounced effect on circulation time.

  • Long PEG Linkers: Significantly increase the hydrodynamic size, leading to slower clearance and longer half-life.[7] This extended circulation can result in greater tumor accumulation. Studies have shown that increasing PEG length from PEG2 up to PEG8 progressively reduces the clearance rate of ADCs, although the benefit may plateau with even longer chains like PEG12 and PEG24.[10]

Steric Hindrance and Target Binding

While beneficial for PK, longer linkers can introduce steric hindrance that may interfere with the binding of the antibody to its target antigen or the interaction of a payload with its intracellular target.[6]

  • Short PEG Linkers: Are less likely to cause significant steric hindrance, which can be advantageous for preserving the binding affinity of the parent molecule.[6][10] Some studies have shown that shorter linkers can result in higher binding affinity (lower IC50 values).[10]

  • Long PEG Linkers: May create a flexible shield around the conjugate, which can sometimes impede target recognition, potentially leading to a decrease in biological activity.[6]

In Vitro vs. In Vivo Efficacy

The choice of linker length often involves a trade-off between in vitro potency and in vivo efficacy.[5]

  • Short PEG Linkers: Often retain high in vitro cytotoxicity as they are less likely to interfere with target binding or cellular internalization.

  • Long PEG Linkers: May sometimes show reduced in vitro potency.[7][11] However, their superior PK properties frequently lead to enhanced in vivo efficacy, as the extended half-life allows for more effective delivery of the payload to the tumor site.[5][11]

Data Presentation: Quantitative Comparison of PEG Linkers

The following tables summarize quantitative data from various studies to highlight the impact of PEG linker length and choice of chemistry on key performance metrics.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker Length Clearance Rate (mL/kg/day) Fold Change vs. Non-PEGylated Reference Molecule
No PEG ~8.5 1.0 Non-binding IgG-MMAE
PEG2 ~7.0 0.82 Non-binding IgG-MMAE
PEG4 ~5.5 0.65 Non-binding IgG-MMAE
PEG6 ~4.0 0.47 Non-binding IgG-MMAE
PEG8 ~2.5 0.29 Non-binding IgG-MMAE
PEG12 ~2.5 0.29 Non-binding IgG-MMAE
PEG24 ~2.5 0.29 Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[10]

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity

Linker Target Receptor IC50 (nM) Interpretation
Short mini-PEG GRPR 1.8 ± 0.2 Higher Affinity
Medium mini-PEG GRPR 2.5 ± 0.2 Intermediate Affinity
Long mini-PEG GRPR 3.5 ± 0.5 Lower Affinity

Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 indicates higher binding affinity.[10]

Table 3: Comparison of Reaction Kinetics for Bioorthogonal Chemistries

Reaction Chemistry Alkyne/Dienophile Azide (B81097)/Diene Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
SPAAC DBCO Benzyl Azide 0.24
SPAAC BCN Benzyl Azide Slower than DBCO in many cases
IEDDA TCO Tetrazine ~10³ - 10⁶ (orders of magnitude faster than SPAAC)

Data synthesized from multiple sources. SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition); IEDDA (Inverse-Electron-Demand Diels-Alder); BCN (Bicyclo[6.1.0]nonyne); TCO (Trans-cyclooctene).[12][13]

Alternative Linker Technologies

While DBCO-based PEG linkers are powerful tools, other chemistries and linker backbones are available, each with distinct advantages.

Alternative Bioorthogonal Chemistries
  • BCN (Bicyclo[6.1.0]nonyne) Linkers: Also used for SPAAC. BCN is smaller and less hydrophobic than DBCO but generally exhibits slower reaction kinetics.[12]

  • TCO/Tetrazine Ligation: This Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is exceptionally fast, often orders of magnitude faster than SPAAC, making it ideal for in vivo applications and reactions at very low concentrations.[12]

Non-PEG Alternatives

Concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternatives.[14]

  • Polysarcosine (PSar): A promising alternative that has demonstrated excellent biocompatibility, biodegradability, and reduced immunogenicity. In some preclinical studies, PSar-based linkers have outperformed PEG, especially for high-DAR ADCs.[14][15]

  • Polypeptides: Linkers made from natural amino acids (e.g., (Gly-Ser)n) are biodegradable and have low immunogenicity. Their sequences can be engineered to control properties like flexibility and cleavage sites.[14]

G cluster_0 Linker Length Selection Logic Start Goal: Optimize Bioconjugate Q_Sol High Payload Hydrophobicity? Start->Q_Sol Q_PK Need Extended In Vivo Half-Life? Q_Sol->Q_PK No L_Long Consider Longer PEG (e.g., PEG8, PEG12, PEG24) Q_Sol->L_Long Yes Q_Bind High Target Affinity Critical? Q_PK->Q_Bind No Q_PK->L_Long Yes L_Short Consider Shorter PEG (e.g., PEG2, PEG4) Q_Bind->L_Short Yes End Empirical Validation Required Q_Bind->End No L_Long->End L_Short->End

Caption: Decision workflow for selecting PEG linker length.

Experimental Protocols

Provided below are detailed methodologies for key experiments involving DBCO-based linkers.

Protocol 1: Activation of Antibody with this compound

This protocol describes the conjugation of a carboxylic acid-containing linker to primary amines on an antibody using EDC/NHS chemistry.

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Spin desalting columns (e.g., 7K MWCO)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of the DBCO linker, EDC, and NHS in anhydrous DMSO at a concentration of 10-20 mM.

  • Activation Reaction:

    • To the antibody solution (typically 1-10 mg/mL), add a 20-50 fold molar excess of the DBCO linker.

    • Add a corresponding molar excess of EDC and NHS to the reaction mixture. The final DMSO concentration should ideally be below 20%.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add quenching buffer to the reaction to consume unreacted linker. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO linker and byproducts using a spin desalting column, dialysis, or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the average number of DBCO molecules per antibody (degree of labeling) using UV-Vis spectroscopy by measuring absorbance at 280 nm (for protein) and ~310 nm (for DBCO).[2][13]

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized payload.

Materials:

  • DBCO-activated antibody (from Protocol 1)

  • Azide-functionalized payload/molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • To the purified DBCO-activated antibody, add the azide-functionalized payload. A 2-4 fold molar excess of the azide reagent over the antibody is commonly used.[13][16]

  • Incubation:

    • Incubate the reaction mixture. Common conditions are overnight (10-12 hours) at 4°C or for 4-12 hours at room temperature with gentle mixing.[13][17] The optimal time depends on the specific reactants and their concentrations.

  • Purification: Purify the final antibody-drug conjugate to remove any unreacted payload and other reagents. This is typically achieved using SEC, hydrophobic interaction chromatography (HIC), or dialysis.

  • Validation: Characterize the final conjugate using methods such as HIC-HPLC to determine the drug-to-antibody ratio (DAR) distribution and SEC to assess for aggregation. Mass spectrometry can be used to confirm the identity of the conjugate.

G cluster_0 Experimental Workflow: ADC Synthesis via SPAAC A_Prep 1. Prepare Antibody (Buffer Exchange to PBS) B_Act 2. Activate Antibody (Add DBCO-Linker, EDC/NHS) A_Prep->B_Act C_Pur1 3. Purify Activated Ab (Desalting Column) B_Act->C_Pur1 D_Click 4. Click Reaction (Add Azide-Payload, Incubate) C_Pur1->D_Click E_Pur2 5. Purify Final ADC (SEC or HIC) D_Click->E_Pur2 F_Char 6. Characterize ADC (HIC-HPLC, LC-MS) E_Pur2->F_Char

Caption: A typical experimental workflow for creating an ADC.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates that requires a careful balance of competing factors. The short-chain this compound linker is an excellent choice for applications where maintaining maximum binding affinity and creating a compact conjugate are priorities. However, for conjugating highly hydrophobic payloads or when a longer in vivo half-life is essential for efficacy, longer PEG linkers (e.g., PEG8, PEG12) are generally superior.[5][10]

Furthermore, the landscape of bioconjugation is expanding beyond PEG, with alternatives like polysarcosine showing significant promise.[14] Ultimately, the optimal linker is highly dependent on the specific antibody, payload, and therapeutic application.[5] The protocols and comparative data provided in this guide serve as a foundation for the empirical evaluation and systematic workflow required to design the next generation of effective and safe bioconjugates.

References

A Researcher's Guide to Bioconjugation: Analyzing the Efficiency of Dbco-nhco-peg2-CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the sophisticated field of bioconjugation, the choice of linker is a critical decision that profoundly impacts the efficacy, stability, and reproducibility of their work. Among the advanced tools available, Dbco-nhco-peg2-CH2cooh has emerged as a prominent reagent for copper-free click chemistry. This guide provides an objective comparison of its conjugation efficiency against other common methodologies, supported by experimental data and detailed protocols to inform the selection of the most appropriate conjugation strategy.

The Superiority of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound utilizes the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that occurs between a dibenzocyclooctyne (DBCO) group and an azide. This "click chemistry" approach is renowned for its high efficiency and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst. The reaction forms a stable triazole linkage, ensuring the integrity of the resulting bioconjugate.[1][2][3]

Quantitative Comparison of Conjugation Chemistries

While direct head-to-head quantitative comparisons in single studies are not always readily available in published literature, the consensus from various sources indicates that DBCO-based conjugations consistently achieve high to near-quantitative yields.[2][3] The following table summarizes the reported efficiencies of different bioconjugation methods. It is important to note that actual efficiencies can vary depending on the specific biomolecules, buffer conditions, and reaction times.

Conjugation ChemistryLinker TypeTypical Reported EfficiencyKey Considerations
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO-based (e.g., this compound)High to Near-QuantitativeBioorthogonal, fast kinetics, highly specific, stable triazole bond, no catalyst required.[1][2][3]
Maleimide-Thiol Coupling SMCC, Maleimide-PEGVariable; often lower than SPAACProne to hydrolysis of the maleimide (B117702) group and reversibility of the thioether bond through retro-Michael addition, which can lead to deconjugation.[1][4] Can result in heterogeneous products.[5]
NHS Ester Aminolysis NHS estersGenerally high but can be variableNHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction. The reaction is also less specific as it targets all accessible primary amines (lysine residues and N-terminus).[6]

One head-to-head comparison for the conjugation of VHHs (single-domain antibodies) found that click chemistry using a DBCO-PEG linker was superior to maleimide-thiol conjugation, yielding more defined and functionally active conjugates.[5]

Visualizing the Conjugation Workflow

The general workflow for bioconjugation using a DBCO-linker involves the activation of one biomolecule with the DBCO moiety and subsequent reaction with an azide-functionalized partner.

experimental_workflow cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Partner Preparation cluster_step3 Step 3: Click Chemistry cluster_step4 Step 4: Purification & Analysis Biomolecule1 Biomolecule 1 (e.g., Protein with -NH2) Activated_Biomolecule DBCO-Activated Biomolecule 1 Biomolecule1->Activated_Biomolecule NHS Ester Reaction DBCO_Linker This compound (activated as NHS ester) DBCO_Linker->Activated_Biomolecule Conjugation SPAAC Reaction (Copper-Free) Activated_Biomolecule->Conjugation Biomolecule2 Biomolecule 2 (e.g., Oligonucleotide) Azide_Biomolecule Azide-Modified Biomolecule 2 Biomolecule2->Azide_Biomolecule Azidation Azide_Modification Azide Modification Azide_Modification->Azide_Biomolecule Azide_Biomolecule->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Final_Conjugate Purified Bioconjugate Purification->Final_Conjugate Analysis Analysis (e.g., SDS-PAGE, MS) Final_Conjugate->Analysis

General workflow for bioconjugation using a DBCO-linker.

The Chemical Reaction at the Core

The conjugation of this compound to an amine-containing biomolecule first requires the activation of its carboxylic acid group, typically to an N-hydroxysuccinimide (NHS) ester. This activated linker then readily reacts with primary amines on the target biomolecule. The subsequent copper-free click reaction with an azide-modified molecule is highly specific and efficient.

reaction_mechanism cluster_activation Amine Activation cluster_conjugation Copper-Free Click Chemistry Protein-NH2 Protein-NH₂ Activated_Protein Protein-NH-CO-PEG-DBCO Protein-NH2->Activated_Protein + DBCO-NHS DBCO-PEG-NHS DBCO-NHS->Activated_Protein Final_Conjugate Protein-Conjugate Activated_Protein->Final_Conjugate + Azide-Molecule N₃-Molecule Azide-Molecule->Final_Conjugate

Reaction scheme of DBCO-linker conjugation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are generalized protocols for protein conjugation using a DBCO-NHS ester and the alternative SMCC linker.

Protocol 1: Protein Conjugation via DBCO-NHS Ester

This protocol outlines the activation of a protein with a DBCO-NHS ester followed by the copper-free click reaction with an azide-modified molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester (e.g., the NHS ester of this compound)

  • Anhydrous DMSO or DMF

  • Azide-modified molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer. Ensure any amine-containing stabilizers like BSA have been removed.[7]

  • DBCO-NHS Ester Activation:

    • Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[8]

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should be around 20%.[8]

    • Incubate the reaction for 60 minutes at room temperature.[8]

  • Quenching: Add the quenching solution to the reaction mixture to stop the activation reaction. Incubate for 15 minutes at room temperature.[8]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with an appropriate buffer.[7]

  • Copper-Free Click Reaction:

    • Mix the DBCO-activated protein with a 2-4 fold molar excess of the azide-modified molecule.[8]

    • Incubate the reaction overnight at 4°C.[8]

  • Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted molecules.[8]

  • Validation: Analyze the final conjugate by SDS-PAGE and/or mass spectrometry to confirm successful conjugation.[8]

Protocol 2: Protein Conjugation via SMCC Linker

This protocol describes a two-step conjugation process using the heterobifunctional SMCC linker to couple an amine-containing protein to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing molecule (Molecule 2)

  • SMCC (or Sulfo-SMCC for aqueous solubility)

  • Anhydrous DMSO or DMF (for SMCC)

  • Conjugation buffer (amine-free, e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5)

  • Desalting columns

  • (Optional) Reducing agent (e.g., TCEP)

Procedure:

  • Activation of Protein 1:

    • Dissolve SMCC in DMSO to prepare a stock solution (e.g., 50 mM).[9] For Sulfo-SMCC, dissolve in water.[10]

    • Add a 10-50 fold molar excess of the SMCC solution to Protein 1 in the conjugation buffer.[10][11]

    • Incubate for 30-60 minutes at room temperature.[11][12]

  • Removal of Excess SMCC: Immediately purify the maleimide-activated Protein 1 using a desalting column equilibrated with conjugation buffer. This step is critical to prevent side reactions.[13]

  • Preparation of Molecule 2: If Molecule 2 contains disulfide bonds, reduce them using a reducing agent like TCEP to generate free sulfhydryl groups. Remove the reducing agent using a desalting column.[13]

  • Conjugation Reaction:

    • Combine the maleimide-activated Protein 1 with the sulfhydryl-containing Molecule 2 in the desired molar ratio.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[13]

  • Quenching (Optional): The reaction can be stopped by adding a sulfhydryl-containing compound like cysteine.[11]

  • Purification and Analysis: Purify the final conjugate using methods like size-exclusion chromatography and analyze the conjugation efficiency by electrophoresis or mass spectrometry.[12]

Logical Pathway for Linker Selection

The choice of a bioconjugation linker is a multi-faceted decision that depends on the specific requirements of the application. The following diagram illustrates a logical pathway to guide researchers in selecting the most appropriate conjugation chemistry.

linker_selection Start Start: Define Conjugation Needs Bioorthogonality Is bioorthogonality critical (e.g., in vivo)? Start->Bioorthogonality HighEfficiency Is near-quantitative efficiency required? Bioorthogonality->HighEfficiency Yes SiteSpecificity Are specific functional groups available? Bioorthogonality->SiteSpecificity No HighEfficiency->SiteSpecificity No Stability Is long-term stability of the linkage essential? HighEfficiency->Stability Yes Maleimide Consider Maleimide-Thiol Coupling (e.g., SMCC) SiteSpecificity->Maleimide Yes (-SH available) NHS_Ester Consider NHS Ester Chemistry SiteSpecificity->NHS_Ester No (target -NH2) DBCO Use DBCO-based Click Chemistry (SPAAC) Stability->DBCO Yes Stability->Maleimide No

References

A Researcher's Guide to Validating DBCO-Protein Conjugation: An SDS-PAGE Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules to proteins via copper-free click chemistry is a cornerstone of creating advanced therapeutics, diagnostics, and research tools. The strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide (B81097) is a highly specific and bioorthogonal reaction, making it a popular choice for bioconjugation.[1][2][3] However, successful conjugation is not guaranteed and must be rigorously validated.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental, accessible, and widely used technique for the initial confirmation of protein conjugation.[4] This guide provides an objective comparison of SDS-PAGE with alternative validation methods, supported by a detailed experimental protocol and data presentation to aid researchers in selecting the most appropriate analytical workflow.

The Role of SDS-PAGE in Conjugation Analysis

SDS-PAGE separates proteins primarily based on their molecular weight.[4][5] The detergent SDS denatures the protein, disrupting its secondary and tertiary structures, and imparts a uniform negative charge.[4] Consequently, when an electric field is applied, the protein's migration through the polyacrylamide gel is inversely proportional to the logarithm of its molecular weight—smaller proteins migrate further than larger ones.[4][5]

When a protein is successfully conjugated to another molecule (e.g., a small molecule drug, a peptide, or an oligonucleotide) via a DBCO linker, the resulting conjugate will have a higher molecular weight than the unconjugated protein. This increase in mass leads to a discernible "gel shift" in the SDS-PAGE analysis. The conjugated protein will appear as a new band that migrates slower than the original protein band.[4][6] The presence of this higher molecular weight band is the primary evidence of a successful conjugation reaction.[2][4][6] Furthermore, a decrease in the intensity of the original protein band often accompanies the appearance of the new conjugate band.[4]

Comparison of Validation Techniques

While SDS-PAGE is an excellent initial screening tool, a comprehensive validation often requires orthogonal methods that can provide more detailed and quantitative information. The choice of technique depends on the specific information required, the nature of the conjugate, and available resources.[7]

FeatureSDS-PAGEMass Spectrometry (MS)UV-Vis SpectroscopySize Exclusion Chromatography (SEC)
Primary Information Provides molecular weight estimation based on migration (gel shift).[4]Gives precise mass measurement, confirmation of conjugate identity, and distribution of labeled species.[7][8][9]Can determine the Degree of Labeling (DOL) by measuring absorbance of the protein and the conjugated molecule.[8][10]Separates molecules by size (hydrodynamic radius), quantifying aggregates, conjugates, and monomers.[4][7]
Nature of Analysis Semi-quantitative (densitometry can estimate efficiency).[4]Quantitative and highly specific.Quantitative.Quantitative.[4]
Sample Condition Denaturing.[4]Denaturing (for ESI, MALDI).Non-denaturing.Typically non-denaturing, preserving native structure.[4]
Resolution Moderate; may be difficult to resolve small mass changes or heterogeneous mixtures.[4]Very high; can resolve single conjugations.[9]No separation capability.Lower resolution than PAGE techniques.[4]
Advantages Rapid, inexpensive, widely available, excellent for initial screening.[4]Provides definitive mass confirmation and detailed structural information.[8]Simple, rapid, and non-destructive.[11][12]Provides information on aggregation state and allows for purification.[4]
Disadvantages Provides only MW estimates, denaturing conditions disrupt native structure, can be difficult to interpret smears from heterogeneous conjugation.[4][13]High initial equipment cost, more complex sample preparation and data analysis.Requires the conjugated molecule to have a unique absorbance peak; susceptible to interference from impurities.[2][14]Potential for protein-column interactions, lower resolution for species with similar sizes.[4][15]

Experimental Protocols

DBCO-Protein Conjugation (General Protocol)

This protocol describes a typical reaction for labeling a protein containing an azide group with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • DBCO-containing molecule (e.g., DBCO-PEG-NHS ester for labeling primary amines, or a DBCO-payload) dissolved in a compatible organic solvent like DMSO.[1][2]

  • Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will compete with the azide-protein for the DBCO reagent.[1][2]

  • Quenching reagent (optional, e.g., Tris-HCl).[10]

  • Desalting column for purification.[1][10]

Procedure:

  • Preparation: Ensure the azide-modified protein is in an azide-free buffer at a suitable concentration (e.g., 1-10 mg/mL).[2]

  • Reaction Setup: Add the DBCO-containing molecule to the protein solution. A 2 to 4-fold molar excess of the DBCO reagent over the protein is a common starting point.[1][2] The final concentration of DMSO should ideally be kept below 20% to avoid protein denaturation.[8][10]

  • Incubation: Incubate the reaction mixture. Incubation times can range from 2-4 hours at room temperature to overnight at 4°C to ensure the reaction goes to completion.[1][2]

  • Quenching (Optional): If an NHS-ester chemistry was used to introduce the DBCO group, the reaction can be quenched by adding Tris buffer to a final concentration of 50-100 mM to hydrolyze any unreacted ester.[8][10]

  • Purification: Remove unreacted DBCO reagent and byproducts using a spin desalting column or size-exclusion chromatography.[1][10] This step is crucial to prevent interference in downstream analysis.

SDS-PAGE Protocol for Conjugation Validation

Materials:

  • Polyacrylamide gels (precast or hand-cast). The percentage of acrylamide (B121943) should be chosen based on the molecular weight of the protein and the expected conjugate.[16][17]

  • SDS-PAGE running buffer (e.g., Tris-Glycine-SDS).[16]

  • 2x or 4x Laemmli sample loading buffer containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol).[16]

  • Protein molecular weight marker.

  • Electrophoresis apparatus and power supply.[16][18]

  • Staining solution (e.g., Coomassie Brilliant Blue or a more sensitive silver stain).[17][19]

  • Destaining solution.

  • Gel imaging system.

Procedure:

  • Sample Preparation:

    • Unconjugated Control: Mix the starting, unconjugated protein with loading buffer.

    • Conjugated Sample: Mix the purified reaction product with loading buffer.

    • It is critical to load approximately equal amounts of total protein into each lane for accurate comparison.

  • Denaturation: Heat all samples (including the molecular weight marker) at 95-100°C for 5 minutes to ensure complete denaturation and reduction.[16][18]

  • Gel Loading: Carefully load the prepared samples and the molecular weight marker into the wells of the polyacrylamide gel.

  • Electrophoresis: Place the gel into the electrophoresis chamber, fill with running buffer, and apply a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.[18][20]

  • Staining: After electrophoresis, remove the gel and place it in the staining solution. Incubation times will vary depending on the stain used.

  • Destaining: Transfer the gel to a destaining solution to remove background stain, allowing the protein bands to become clearly visible.

  • Visualization and Analysis: Image the gel using a gel documentation system.[4] Successful conjugation is confirmed by the appearance of a new band at a higher molecular weight in the "Conjugated Sample" lane compared to the "Unconjugated Control" lane.[4][6] Densitometry software can be used to measure the intensity of the bands to estimate the percentage of conjugated protein.[4]

Visual Workflows

The following diagrams illustrate the experimental workflow for conjugation and validation, and the relationship between different analytical methods.

G cluster_0 Conjugation cluster_1 SDS-PAGE Validation Azide-Protein Azide-Protein Incubate Incubate Azide-Protein->Incubate DBCO-Molecule DBCO-Molecule DBCO-Molecule->Incubate Purify Purify Incubate->Purify Reaction Mixture DBCO-Protein Conjugate DBCO-Protein Conjugate Purify->DBCO-Protein Conjugate Purified Product Prepare Samples Prepare Samples DBCO-Protein Conjugate->Prepare Samples Analysis Step Load Gel Load Gel Prepare Samples->Load Gel Run Electrophoresis Run Electrophoresis Load Gel->Run Electrophoresis Stain & Image Stain & Image Run Electrophoresis->Stain & Image Analyze Results Analyze Results Stain & Image->Analyze Results

Workflow for DBCO conjugation and SDS-PAGE validation.

G cluster_info Key Information Provided Validation Hub SDS_PAGE SDS-PAGE Validation Hub->SDS_PAGE Qualitative Screen MS Mass Spectrometry Validation Hub->MS Definitive ID UV_Vis UV-Vis Spec Validation Hub->UV_Vis Quantitative (DOL) SEC SEC Validation Hub->SEC Purity/Aggregates Western_Blot Western Blot Validation Hub->Western_Blot Specific Detection MW Shift MW Shift SDS_PAGE->MW Shift Precise Mass Precise Mass MS->Precise Mass Degree of Labeling Degree of Labeling UV_Vis->Degree of Labeling Size & Aggregation Size & Aggregation SEC->Size & Aggregation Component Identity Component Identity Western_Blot->Component Identity

Comparison of analytical methods for conjugate validation.

References

A Researcher's Guide to Alternatives for DBCO-NHCO-PEG2-CH2COOH in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinker is a pivotal decision in the design of bioconjugates, directly influencing the efficiency, stability, and ultimate performance of the final product. The heterobifunctional linker, DBCO-NHCO-PEG2-CH2COOH, is a widely used tool, leveraging the power of copper-free click chemistry via its dibenzocyclooctyne (DBCO) group for conjugation to azide-modified molecules. Its PEG spacer enhances solubility, and the terminal carboxylic acid allows for linkage to primary amines. However, a range of alternatives exists, each with unique properties that may be better suited for specific applications. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols.

Key Alternatives to DBCO-Based Linkers

Alternatives to this compound can be categorized based on the reactive moiety used for copper-free click chemistry, the linker composition, or the functional group for secondary conjugation.

Alternative Strained Alkynes for SPAAC

The core of the specified linker is the DBCO group for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). While highly reactive, DBCO has alternatives with different kinetic and stability profiles.[1][2]

  • Bicyclo[6.1.0]nonyne (BCN): BCN is a prominent alternative to DBCO. It is generally less reactive than DBCO but offers greater stability, particularly in the presence of thiol-containing molecules like glutathione (B108866) found in the cellular cytoplasm.[3] BCN is also smaller and less hydrophobic than DBCO, which can be advantageous in certain applications.[3][4]

  • Other Cyclooctynes: A variety of other cyclooctyne (B158145) derivatives have been developed, each with specific advantages. These include DIBO (dibenzocyclooctyne), which shares structural similarities with DBCO, and more specialized reagents like BARAC (biarylazacyclooctynone) and TMTH (tetramethylthioheptyne), which exhibit faster kinetics but may have lower stability.[5][6]

Orthogonal Bioorthogonal Chemistries

Beyond SPAAC, other bioorthogonal reactions offer compelling alternatives for bioconjugation.

  • Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This reaction occurs between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). The IEDDA reaction is known for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC.[7] This allows for rapid labeling at low concentrations. Heterobifunctional linkers incorporating TCO, such as TCO-PEG-NHS ester, are commercially available.[8]

Variations in the Linker Moiety

The PEG2 spacer in the original linker can be modified to alter the properties of the final conjugate.

  • PEG Length and Branching: Polyethylene glycol (PEG) linkers are available in various lengths. Longer PEG chains can further increase the solubility and circulation half-life of a bioconjugate.[9] Branched PEG linkers can offer a "pendant" configuration that may lead to more favorable pharmacokinetics and allow for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).[9][10][11]

  • PEG Alternatives: Concerns about potential immunogenicity and the metabolism of PEG have led to the exploration of alternatives. Polysarcosine (pSar), zwitterionic polymers, and poly(amino acids) are emerging as biocompatible and non-toxic alternatives that can enhance solubility and stability.[12]

Alternative Functional Groups for Secondary Conjugation

The carboxylic acid group of the specified linker requires activation (e.g., with EDC/NHS) to react with primary amines. Heterobifunctional linkers with other reactive groups offer more direct conjugation pathways.[13][14][15]

  • N-hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines (e.g., on lysine (B10760008) residues) and are commonly used for protein labeling. Linkers like DBCO-PEG-NHS ester provide a direct route to amine conjugation.[8]

  • Maleimides: These groups are highly selective for sulfhydryl (thiol) groups, such as those on cysteine residues. This allows for site-specific conjugation to proteins.[16]

  • Photoreactive Groups: Crosslinkers containing photoreactive groups (e.g., aryl azides, diazirines) can be activated by UV light to form covalent bonds with nearby molecules, which is useful for studying protein-protein interactions.[13]

Quantitative Performance Comparison

The choice of a bioconjugation reagent is often dictated by its performance characteristics. The following table summarizes key quantitative data for comparing various alternatives.

Reagent/ReactionReactive PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
DBCO (ADIBO) Benzyl Azide (B81097)~0.1 - 1.0[3][5][17]High reactivity, but can be less stable in the presence of thiols.[3]
BCN Benzyl Azide~0.002 - 0.01[3][17]More stable than DBCO, less hydrophobic.[3][4]
DIBO Benzyl Azide~0.03A common cyclooctyne for SPAAC.
BARAC Benzyl Azide~2.5 - 9.4Very high reactivity, but can be unstable.[5]
Tetrazine/TCO (IEDDA) trans-cycloocteneUp to 10³ - 10⁶Extremely fast kinetics, suitable for in vivo applications.[7]
CuAAC Terminal AlkyneVaries with ligandCopper-catalyzed, highly efficient but requires a potentially cytotoxic copper catalyst.[18]

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with a DBCO-PEG-NHS Ester

This protocol describes the conjugation of a DBCO-containing linker to an antibody via its primary amine groups.

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • DBCO-PEG-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO-PEG-NHS ester in anhydrous DMF or DMSO.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS.

  • Conjugation: Add a 5-20 fold molar excess of the DBCO-PEG-NHS ester to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO linker using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The DBCO-labeled antibody is now ready for conjugation to an azide-containing molecule.

Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)

This protocol outlines the reaction between a DBCO-labeled antibody and an azide-functionalized molecule.

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-functionalized molecule (e.g., a small molecule drug, a fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction: Add the azide-functionalized molecule to the solution of the DBCO-labeled antibody. A 1.5 to 3-fold molar excess of the azide compound is typically used.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C for 2-12 hours. The reaction time may need to be optimized depending on the specific reactants.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove any unreacted azide-containing molecule.

  • Analysis: Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and functional assays.

Visualizing Bioconjugation Workflows

Diagrams can help clarify the complex processes involved in bioconjugation.

Bioconjugation_Workflow General Workflow for Heterobifunctional Bioconjugation cluster_0 Step 1: First Conjugation cluster_1 Step 2: Purification cluster_2 Step 3: Second Conjugation (Click Chemistry) BiomoleculeA Biomolecule A (e.g., Antibody) Intermediate Intermediate Conjugate (Biomolecule A-Linker) BiomoleculeA->Intermediate Reaction 1 (e.g., Amine-NHS ester) Linker Heterobifunctional Linker (e.g., DBCO-PEG-NHS) Linker->Intermediate Purification Purification (e.g., Desalting Column) Intermediate->Purification Intermediate2 Purified Intermediate Purification->Intermediate2 BiomoleculeB Biomolecule B (e.g., Azide-Drug) FinalConjugate Final Bioconjugate (A-Linker-B) BiomoleculeB->FinalConjugate Intermediate2->FinalConjugate Reaction 2 (e.g., SPAAC)

Caption: A generalized two-step workflow for bioconjugation.

Linker_Comparison Comparison of Heterobifunctional Linker Components cluster_Alternatives Alternative Components DBCO_Linker DBCO-PEG-COOH DBCO (SPAAC) PEG Spacer Carboxylic Acid (Amine reactive after activation) BCN BCN (SPAAC) DBCO_Linker:f0->BCN Alternative Alkyne TCO TCO (IEDDA) DBCO_Linker:f0->TCO Alternative Bioorthogonal Chemistry pSar pSar Spacer DBCO_Linker:f1->pSar Alternative Spacer NHS NHS Ester (Amine reactive) DBCO_Linker:f2->NHS Alternative Reactive Group Maleimide Maleimide (Thiol reactive) DBCO_Linker:f2->Maleimide Alternative Reactive Group

Caption: Components of DBCO-PEG-COOH and its alternatives.

Conclusion

The choice of a linker for bioconjugation extends far beyond the well-established DBCO-based reagents. For applications where speed is critical, tetrazine-based IEDDA chemistry offers a significant kinetic advantage.[7] When stability in a reducing environment is a concern, BCN may be a more robust alternative to DBCO.[3] Furthermore, the linker itself can be engineered to improve the pharmacokinetic properties of the final conjugate, with longer or branched PEG chains and novel polymers like pSar providing new avenues for optimization.[9][10][12] By carefully considering the specific requirements of the experimental system and the desired properties of the bioconjugate, researchers can select the optimal tool from a diverse and expanding chemical toolbox to advance their scientific goals.

References

Copper-Free vs. Copper-Catalyzed Click Chemistry: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of ligation chemistry is paramount to experimental success. Among the most powerful tools in this arena are the azide-alkyne cycloaddition reactions, broadly categorized as "click chemistry." This guide provides an objective, data-driven comparison between the two primary modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative. Understanding the distinct advantages and limitations of each is critical for applications ranging from antibody-drug conjugates (ADCs) and diagnostic reagents to in vivo imaging.[1]

The fundamental distinction lies in the mechanism of alkyne activation. CuAAC employs a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide (B81097), forming a stable 1,4-disubstituted triazole.[2][3][] In contrast, SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst, driven by the release of ring strain.[2][5][6] This difference has profound implications for biocompatibility, reaction kinetics, and potential side reactions.

Key Performance Metrics: A Quantitative Comparison

The selection of a click chemistry method often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative and qualitative parameters to facilitate an informed decision.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I), typically from CuSO₄ + Sodium Ascorbate[2]None required[2][7]
Biocompatibility Limited due to copper-induced cytotoxicity[2][5][8]Excellent, widely used for in vivo and live-cell applications[2][5][6]
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[9]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[9]
Typical Reaction Time 30 minutes to a few hours[9]1 to 12 hours (can be longer for less reactive alkynes)[9]
Typical Reactant Concentration >10 µM[9]Can be higher to achieve reasonable reaction times[9]
Yields Near-quantitative[9][10]Generally high, but can be lower than CuAAC[9]
Regioselectivity Exclusively 1,4-disubstituted triazole[2][9]Mixture of 1,4 and 1,5 regioisomers[9]
Side Reactions Formation of reactive oxygen species (ROS) can damage biomolecules.[11]Some cyclooctynes can react with thiols (e.g., cysteine residues).[11]
Reagent Cost Terminal alkynes, copper salts, and ligands are generally less expensive.[11]Strained cyclooctynes can be significantly more expensive.[11]

Reaction Mechanisms and Experimental Workflows

To visualize the differences in these bioconjugation strategies, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_products Product Azide R1-N₃ Triazole 1,4-Disubstituted Triazole Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Cu(I) Cu(I) Catalyst Cu(I)->Triazole Catalyzes SPAAC_Mechanism cluster_reactants Reactants cluster_products Product Azide R1-N₃ Triazole Triazole (Regioisomeric Mixture) Azide->Triazole Cyclooctyne Strained Cyclooctyne Cyclooctyne->Triazole Strain-promoted Bioconjugation_Workflow Start Start: Biomolecule of Interest Functionalize Introduce Azide or Alkyne Handle Start->Functionalize Choose Choose Click Chemistry Method Functionalize->Choose CuAAC_Path CuAAC Choose->CuAAC_Path Copper-Catalyzed SPAAC_Path SPAAC Choose->SPAAC_Path Copper-Free Prepare_CuAAC Prepare Reagents: - Azide/Alkyne Biomolecule - Alkyne/Azide Probe - CuSO₄ - Reducing Agent - Ligand CuAAC_Path->Prepare_CuAAC Prepare_SPAAC Prepare Reagents: - Azide/Alkyne Biomolecule - Strained Alkyne/Azide Probe SPAAC_Path->Prepare_SPAAC React_CuAAC Incubate Reaction Mixture Prepare_CuAAC->React_CuAAC React_SPAAC Incubate Reaction Mixture Prepare_SPAAC->React_SPAAC Purify Purify Bioconjugate (e.g., SEC, Dialysis) React_CuAAC->Purify React_SPAAC->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze End End: Purified Bioconjugate Analyze->End

References

Stability Showdown: Triazole Linkages vs. The Alternatives in Bioconjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the stability of the chemical linkage connecting a biomolecule to a payload is paramount. An ideal linker must be robust enough to endure physiological conditions, preventing premature cleavage that could lead to off-target effects and reduced efficacy. Among the arsenal (B13267) of conjugation chemistries, the 1,2,3-triazole linkage, forged through "click chemistry," has gained prominence for its exceptional stability. This guide provides an objective comparison of the triazole linkage's performance against other commonly used linkages, supported by experimental data, to inform the rational design of stable and effective bioconjugates.

The Unrivaled Inertness of the Triazole Ring

The 1,2,3-triazole ring, typically formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), is widely regarded as one of the most stable linkages in the bioconjugation toolkit.[1][2] Its aromatic nature and the presence of three nitrogen atoms contribute to a highly stable heterocyclic system that is remarkably resistant to a wide range of chemical and biological insults.[1][2]

The triazole linkage is exceptionally stable against:

  • Hydrolysis: It withstands a broad pH range, from acidic to basic conditions.[1]

  • Oxidation and Reduction: It is not susceptible to cleavage by common oxidizing or reducing agents found in biological systems.[2]

  • Enzymatic Degradation: The triazole ring is not recognized as a substrate by most endogenous enzymes, such as proteases, making it highly resistant to enzymatic cleavage.[1][3]

This inherent stability makes the triazole linkage a superior choice for applications requiring long-term in vivo integrity, such as the development of antibody-drug conjugates (ADCs), long-circulating imaging agents, and stable protein modifications.[2] In fact, the stability of the amide bond, the backbone of proteins, is the only linkage that surpasses the triazole in terms of sheer resilience, with a half-life estimated to be hundreds of years under physiological conditions.[4]

Head-to-Head Comparison: A Quantitative Look at Linkage Stability

To provide a clear perspective on the advantages of the triazole linkage, the following table summarizes the stability of various common bioconjugation linkages under physiologically relevant conditions.

Linkage TypeChemical BondPrimary Degradation PathwayStability in Reducing Environments (e.g., Plasma)Estimated Half-life in Plasma/Serum (37°C)Key Considerations
1,2,3-Triazole Triazole RingGenerally considered highly stableHigh Stability: The triazole ring is very robust.Very long (months to years) [5][6]Ideal for applications requiring long-term stability.[2]
Amide Amide (-CONH-)Hydrolysis (extremely slow)Very High Stability Extremely long (hundreds of years) [4]The gold standard for stability; forms the backbone of proteins.
Oxime Oxime (-C=N-O-)Hydrolysis (acid-catalyzed)High Stability Stable (days to weeks) More stable than hydrazones, but can be cleaved under acidic conditions.[2]
Hydrazone Hydrazone (-C=N-NH-)Hydrolysis (acid-catalyzed)Moderate Stability pH-dependent (hours to days) Often used for pH-sensitive drug release in acidic endosomes.[2]
Thioether (from Maleimide) Thioether (-S-)Retro-Michael reaction (thiol exchange)Moderate to Low Stability: Prone to deconjugation.Variable (hours to days) [7][8]Can be stabilized by hydrolysis of the succinimide (B58015) ring.[8][9]
Disulfide Disulfide (-S-S-)Thiol-disulfide exchangeLow Stability: Prone to rapid cleavage.Short (minutes to hours) [7]Used for intracellular drug delivery where high reducing potential exists.[2]

Visualizing Stability Assessment: A Standard Workflow

The evaluation of bioconjugate stability is a critical step in their development. A forced degradation study is a standard approach to rigorously assess the stability of a linkage under various stress conditions. The following diagram illustrates a typical experimental workflow.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation start Bioconjugate Solution in Physiological Buffer stress_conditions Incubate under Stress Conditions: - pH (2.0, 7.4, 9.0) - 37°C in Plasma/Serum - Oxidizing Agent (e.g., H₂O₂) - Reducing Agent (e.g., GSH) start->stress_conditions Expose sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) stress_conditions->sampling Sample analysis LC-MS/MS Analysis sampling->analysis Analyze quant Quantify Intact Bioconjugate and Degradation Products analysis->quant Process kinetics Calculate Degradation Rate and Half-life (t½) quant->kinetics Calculate

A typical workflow for assessing the stability of a bioconjugate linkage.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Bioconjugate

Objective: To evaluate the stability of a bioconjugate linkage under various stress conditions.

Materials:

  • Bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Human or mouse serum/plasma

  • 3% Hydrogen peroxide (H₂O₂)

  • 10 mM Glutathione (GSH)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioconjugate in PBS (pH 7.4) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the bioconjugate stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 37°C.

    • Basic Hydrolysis: Mix the bioconjugate stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 37°C.

    • Plasma/Serum Stability: Add the bioconjugate stock solution to pre-warmed human or mouse serum/plasma to a final concentration of 0.1 mg/mL. Incubate at 37°C.

    • Oxidative Degradation: Add H₂O₂ to the bioconjugate stock solution to a final concentration of 0.3%. Incubate at room temperature.

    • Reductive Stability: Add GSH to the bioconjugate stock solution in PBS to a final concentration of 1 mM. Incubate at 37°C.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours). Immediately quench the reaction if necessary (e.g., neutralize acidic/basic samples) and store at -80°C until analysis.

  • Analysis: Analyze the samples by LC-MS/MS to determine the percentage of intact bioconjugate remaining.

Protocol 2: LC-MS/MS Analysis of Bioconjugate Stability

Objective: To quantify the amount of intact bioconjugate and its degradation products over time.

Instrumentation and Reagents:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reverse-phase column suitable for protein/peptide analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Sample Preparation: Thaw the collected aliquots. If necessary, precipitate proteins from plasma/serum samples using acetonitrile, centrifuge, and analyze the supernatant.

  • Chromatography:

    • Inject a fixed volume of each sample onto the C18 column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes) to elute the bioconjugate and its fragments.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS data to identify the molecular ions of the intact bioconjugate and any degradation products.

    • Perform MS/MS fragmentation to confirm the identity of the species.

  • Data Analysis:

    • Integrate the peak area of the extracted ion chromatogram for the intact bioconjugate at each time point.

    • Calculate the percentage of intact bioconjugate remaining relative to the time zero (t=0) sample.

    • Plot the percentage of intact bioconjugate versus time to determine the degradation kinetics and calculate the half-life (t½) for each condition.

Logical Framework for Linker Selection

The choice of linkage chemistry is a critical design parameter that directly impacts the performance and safety of a bioconjugate. The following diagram illustrates the logical considerations for selecting an appropriate linker based on the desired stability profile.

G cluster_req Application Requirement cluster_stable High Stability Needed cluster_cleavable Controlled Cleavage Needed req Desired Stability Profile long_circ Long Circulation / In Vivo Persistence req->long_circ Requires int_release Intracellular Release req->int_release Requires triazole Triazole Linkage long_circ->triazole Select amide Amide Linkage long_circ->amide Select ph_sens pH-Sensitive Release (Endosomes) int_release->ph_sens red_sens Reductive Cleavage (Cytosol) int_release->red_sens hydrazone Hydrazone Linkage ph_sens->hydrazone Select disulfide Disulfide Linkage red_sens->disulfide Select

Decision tree for selecting a bioconjugation linkage based on stability requirements.

Conclusion

The 1,2,3-triazole linkage stands out for its exceptional stability across a wide range of chemical and biological conditions, making it a highly reliable and robust choice for constructing bioconjugates that require long-term in vivo integrity. While other linkages, such as hydrazones and disulfides, offer the advantage of controlled cleavage for specific drug delivery applications, the triazole linkage provides a "rock-solid" connection that minimizes premature payload release. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of linker stability, enabling researchers to make informed decisions in the design and development of novel, effective, and safe bioconjugates.

References

A Researcher's Guide to Functional Assays for Validating Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The validation of an antibody-drug conjugate's (ADC) biological activity is a critical step in the journey from discovery to clinical application. The therapeutic efficacy of ADCs depends on a sequence of events: binding to the target cell, internalization, and the subsequent action of the conjugated payload.[1] A comprehensive evaluation of an ADC's function therefore requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps.[1]

This guide provides a comparative overview of essential functional assays for ADC validation, complete with experimental protocols and comparative data to aid in assay selection and implementation.

I. Core Functional Assays for ADC Characterization

A robust in vitro characterization of an ADC typically involves a suite of assays to determine its binding properties, cytotoxicity, and mechanism of action. Key assays include:

  • Antigen Binding Assays: To ensure that the conjugation of the cytotoxic payload does not impair the antibody's ability to bind to its target antigen.[2]

  • Internalization Assays: To confirm that the ADC is efficiently internalized by the target cells, a crucial step for the payload to reach its intracellular target.[3]

  • Cytotoxicity Assays: To measure the potency of the ADC in killing target cancer cells.[]

  • Bystander Killing Assays: To evaluate the ability of the ADC's payload, once released, to kill neighboring antigen-negative tumor cells.[5]

  • Fc-mediated Effector Function Assays: To assess the ability of the ADC's antibody component to engage the immune system, for example, through Antibody-Dependent Cellular Cytotoxicity (ADCC).[2]

II. Comparison of Key In Vitro Functional Assays

The following table summarizes and compares critical in vitro functional assays for ADC validation.

Assay Type Assay Principle Typical Readout Throughput Key Insights Limitations
Antigen Binding ELISA, Flow Cytometry, Surface Plasmon Resonance (SPR)Binding affinity (KD), EC50High (ELISA, Flow), Med (SPR)Quantifies impact of conjugation on antibody binding.Does not confirm functional activity (e.g., cell killing).
Internalization Flow Cytometry, Fluorescence MicroscopyMean Fluorescence Intensity (MFI), % InternalizationMedium to HighConfirms ADC uptake by target cells.[6]Indirect measure of payload delivery to the target compartment.
Cytotoxicity Measures reduction in cell viability (e.g., MTT, CellTiter-Glo)IC50 (half-maximal inhibitory concentration)HighDetermines the potency of the ADC in killing target cells.[7]Does not distinguish between different cell death mechanisms.
Apoptosis Caspase activity assays, Annexin V staining% Apoptotic cells, Luminescence/FluorescenceMedium to HighElucidates the mechanism of cell death induced by the ADC.[7]Requires specific reagents and instrumentation.
Bystander Killing Co-culture of target-positive and target-negative cellsViability of target-negative cellsMediumAssesses the potential for the ADC to eliminate surrounding tumor cells.Can be complex to set up and interpret.
ADCC Co-culture of target cells, effector cells (e.g., NK cells), and ADCTarget cell lysis (e.g., LDH or calcein (B42510) release)MediumEvaluates the immune-mediated killing activity of the ADC.Requires a source of viable effector cells.

III. Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is a common method for assessing the cytotoxic potential of ADCs.[1]

  • Cell Seeding: Plate cancer cells (e.g., 3,000–5,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[7]

  • ADC Treatment: Serially dilute the ADC to a range of concentrations and add to the appropriate wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.[1]

  • Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Formazan (B1609692) Solubilization: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1] Then, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Antibody Internalization Assay (Flow Cytometry-Based)

This protocol quantifies the internalization of an ADC.

  • Cell Preparation: Harvest target cells and adjust to a concentration of 1x10^6 cells/mL in a suitable buffer (e.g., FACS buffer).

  • ADC Incubation: Add the fluorescently labeled ADC to the cells at a predetermined concentration and incubate on ice for 30 minutes to allow for surface binding.[7]

  • Internalization Induction: Transfer the cells to a 37°C incubator for various time points (e.g., 0, 30, 60, 120 minutes) to allow for internalization. Keep a control sample on ice (0 minutes).

  • Quenching/Washing: Stop the internalization process by placing the cells on ice. Quench the surface-bound fluorescence with a quenching agent (e.g., trypan blue) or wash with a low pH buffer to strip surface-bound antibody.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the internalized fluorescence signal.

  • Data Analysis: Calculate the percentage of internalization by comparing the mean fluorescence intensity of the 37°C samples to the 0-minute (on ice) sample.

IV. Visualizing ADC Mechanisms and Workflows

Signaling Pathway for a HER2-Targeting ADC

HER2_ADC_Pathway ADC HER2-Targeting ADC Binding Binding ADC->Binding HER2 HER2 Receptor HER2->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage & Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Experimental Workflow for ADC Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Readout Cell_Seeding Seed Cells in 96-well Plate Add_ADC Add ADC to Cells Cell_Seeding->Add_ADC ADC_Dilution Prepare Serial Dilutions of ADC ADC_Dilution->Add_ADC Incubate Incubate for 72-120 hours Add_ADC->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Measure Measure Absorbance/ Luminescence Add_Reagent->Measure Analyze Calculate IC50 Measure->Analyze

Logical Flow of ADC Functional Validation

Validation_Flow Binding 1. Antigen Binding Assay Internalization 2. Internalization Assay Binding->Internalization Confirms target engagement Cytotoxicity 3. Cytotoxicity Assay Internalization->Cytotoxicity Links uptake to cell killing Mechanism 4. Mechanism of Action (e.g., Apoptosis, Bystander) Cytotoxicity->Mechanism Elucidates how cells die Go_NoGo Go/No-Go Decision for In Vivo Studies Mechanism->Go_NoGo

References

Safety Operating Guide

Personal protective equipment for handling Dbco-nhco-peg2-CH2cooh

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dbco-nhco-peg2-CH2cooh

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, operational handling, and disposal are critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[4]

Recommended PPE for Handling this compound

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[1][3][5] A face shield offers broader protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing.[3][6]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are preferred.[4] Always inspect gloves for any signs of degradation or perforation before use.[7] Contaminated gloves should be removed and disposed of properly.[8]
Lab Coat or GownA disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is recommended.[4] Standard cloth lab coats may not offer sufficient protection against spills.
Respiratory Protection RespiratorThe use of a respirator may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the solid compound.[1][6] Work in a well-ventilated area, such as a chemical fume hood, is the primary engineering control to minimize inhalation risk.[5][9]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory to protect against spills.[1][8]
Operational Handling and Storage

Proper handling and storage procedures are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for any specific handling instructions and hazard information. While a specific SDS for this compound was not found, information for similar compounds like DBCO-PEG-DBCO suggests that the chemical, physical, and toxicological properties may not have been fully investigated.[10]

  • Work in a Ventilated Area: All handling of this compound, particularly the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the recommended PPE.[5]

  • Minimize Dust and Aerosol Generation: When working with the solid compound, handle it carefully to avoid creating dust.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.[11] Have a spill kit available that is appropriate for the quantities of the chemical being handled.[11]

Storage Conditions:

  • Solid Form: Store in a cool, dry, and dark place. Recommended storage is at -20°C for long-term stability.

  • In Solution: For short-term storage of solutions (days to weeks), 0-4°C is recommended. For long-term storage (months), -20°C is advised.

Disposal Plan

The proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.[5]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. The label should include the full chemical name.

    • Liquid Waste: If the compound is in a solvent, collect it in a designated, compatible, and clearly labeled chemical waste container. Do not mix with other incompatible waste streams.[5]

    • Contaminated Materials: Dispose of all materials that have come into direct contact with the compound, such as pipette tips, tubes, and gloves, in a designated solid chemical waste container.[5]

  • Storage Pending Disposal: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[5]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5] Provide them with the full chemical name and any available safety information.[5]

It is important to note that while the polyethylene (B3416737) glycol (PEG) component of the molecule is considered readily biodegradable, the entire compound should be treated as chemical waste.[5]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound, from initial preparation to final product purification.

experimental_workflow Experimental Workflow: Bioconjugation with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_disposal Waste Disposal A Weigh this compound B Prepare Stock Solution A->B D Initiate SPAAC Reaction B->D C Prepare Azide-Containing Biomolecule C->D E Purify Conjugate (e.g., SEC) D->E G Collect Chemical Waste D->G F Characterize Final Product E->F E->G Waste Streams H Dispose via EHS G->H

Caption: Bioconjugation workflow using this compound.

References

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